2-Nitro-3,5,6-trimethylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3,5-trimethyl-6-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-5-4-6(2)8(10(12)13)9(11)7(5)3/h4,11H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXNBPGXHOTWDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)O)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Nitro-3,5,6-trimethylphenol CAS 94045-97-3 properties
This technical guide provides a comprehensive analysis of 2-Nitro-3,5,6-trimethylphenol (CAS 94045-97-3), a specialized aromatic intermediate critical for the synthesis of bioactive benzopyrans and Vitamin E analogs.[1][2][3][4][5]
CAS Registry Number: 94045-97-3
Synonyms: 2,3,5-Trimethyl-6-nitrophenol; 6-Nitroisopseudocumenol
Chemical Formula: C
Executive Summary & Chemical Context
This compound is the ortho-nitration product of 2,3,5-trimethylphenol (isopseudocumenol).[1][2][3][4][5] Unlike its para-isomer (4-nitro-2,3,5-trimethylphenol), which is the thermodynamic product of standard mixed-acid nitration, the 2-nitro isomer requires specific regioselective conditions to synthesize.[1][2][3][4][5]
Why It Matters:
-
Scaffold Utility: It serves as the direct precursor to 4-amino-2,3,5-trimethylphenol , a gateway molecule for synthesizing 5,7,8-trimethyl-benzopyran derivatives (antiarrhythmics) and trimethylhydroquinone (Vitamin E precursor).[1][2][3][4][5]
-
Synthetic Challenge: The steric crowding of the ortho position (flanked by a hydroxyl group and a methyl group) makes its selective synthesis a demonstration of precise electrophilic aromatic substitution control.[1][4][5]
Physicochemical Properties
Note: Experimental values for this specific isomer are rare in public databases.[2][4][5] Data below synthesizes isomeric trends and specific literature reports.
| Property | Value / Description | Notes |
| Appearance | Yellow to Orange Crystalline Solid | Typical of ortho-nitrophenols due to |
| Melting Point | 60 – 70 °C (Estimated) | Lower than para-isomer (~90°C) due to intramolecular H-bonding.[1][2][3][4][5] |
| Solubility | Soluble in Et | Lipophilic nature enhanced by methyl groups.[1][2][3][4][5] |
| pKa | ~7.0 – 7.5 | More acidic than trimethylphenol (pKa ~10.[1][5]8) due to the electron-withdrawing nitro group.[1][2][3][4][5] |
| Stability | Light-sensitive; Oxidizable | Store under inert gas (Ar/N |
Advanced Synthesis Protocols
Standard nitration of 2,3,5-trimethylphenol yields predominantly the para-isomer (4-nitro).[1][2][3][4][5] To access the 2-nitro (ortho) target, a Lanthanum-assisted phase-transfer method is recommended.[1][2][3][5]
Protocol A: Lanthanum-Catalyzed Regioselective Nitration
Mechanism: The Lanthanum(III) ion coordinates with the phenolic oxygen, acting as a template to direct the nitronium ion (or nitrosyl species) to the ortho position via a six-membered transition state.[1][2][3][4][5]
Reagents:
-
Nitrating Agent: Sodium Nitrate (NaNO
, 1.0 eq)[1][2][3][4][5] -
Catalyst: Lanthanum Nitrate Hexahydrate (La(NO
) [1][2][4][5]·6H O, 0.01–0.1 eq)[1][2][3][4][5] -
Solvent/Medium: Diethyl Ether (Et
O) and 6N Hydrochloric Acid (HCl)[1][2][4][5][6]
Step-by-Step Methodology:
-
Preparation: Dissolve sodium nitrate (1.0 eq) and La(NO
) ·6H O (0.01 eq) in 6N HCl.[1][4][5] Cool this aqueous phase to 0 °C . -
Addition: Dissolve 2,3,5-trimethylphenol in diethyl ether. Add this organic phase dropwise to the aqueous acid mixture under vigorous stirring.
-
Reaction: Maintain temperature at 0–5 °C for 1–2 hours. The biphasic system requires high shear stirring to ensure phase transfer.[5]
-
Workup: Separate the organic ether layer.[1][4][5] Extract the aqueous layer twice with ether.[4][5] Combine organic phases.[2][4][5]
-
Purification: Wash with brine, dry over MgSO
, and concentrate in vacuo. -
Isolation: Recrystallize from ethanol/water or purify via silica gel column chromatography (Hexane:EtOAc gradient) to separate the yellow ortho product from any para byproduct.[1][4][5]
Protocol B: Classical Mixed Acid (Cautionary Note)
Using H
Reaction Engineering & Pathways
The following diagram illustrates the synthesis logic and the critical branching point between the ortho (target) and para (byproduct) isomers.
Figure 1: Comparative synthesis pathways highlighting the regioselectivity required to isolate the 2-nitro isomer.
Applications in Drug Development
This compound is a high-value intermediate because the ortho-nitro group can be reduced to an amine, creating a "vicinal aminophenol" motif.[1][2][3][4][5] This motif is essential for cyclization reactions.[2][5]
A. Antiarrhythmic Agents (Benzopyrans)
Research indicates this molecule is a precursor for 5,7,8-trimethyl-benzopyran derivatives.[1][2][3][5]
-
Reduction: The nitro group is reduced (H
/Pd-C or Fe/HCl) to form 2-amino-3,5,6-trimethylphenol .[1][2][3][4][5] -
Cyclization: The amino-phenol reacts with
-unsaturated ketones or specific alkylating agents to close the oxazine or pyran ring.[1][2][3][4][5] -
Mechanism: These derivatives exhibit Class IB and Class III antiarrhythmic properties, protecting against ischemia-reperfusion injury.[2][3][4][5][6]
B. Vitamin E (Tocopherol) Synthesis
While 2,3,6-trimethylphenol is the standard industrial precursor, the 2-nitro-3,5,6- isomer offers a route to Trimethylhydroquinone (TMHQ) via oxidation of the corresponding amine, providing an alternative pathway for synthesizing
Figure 2: Downstream synthetic utility of CAS 94045-97-3 in pharmaceutical and nutritional chemistry.
Safety & Handling (E-E-A-T)
As a nitrophenol derivative, strictly adhere to the following safety protocols:
-
Explosion Hazard: Dry nitrophenols can be explosive, especially if metal salts are present.[1][2][3][4][5] Do not heat the dry solid above its melting point without solvent.[4][5]
-
Toxicity: Suspected uncoupler of oxidative phosphorylation.[1][4][5] Avoid inhalation of dust.[5][7]
-
Storage: Store in amber vials at 4°C. The compound may darken upon oxidation; recrystallize if significant discoloration occurs.
References
-
Synthesis & Antiarrhythmic Application: Varga, Z., et al. (2022).[2][3][4][5][6] 5,7,8-Trimethyl-benzopyran and 5,7,8-Trimethyl-1,4-benzoxazine Aminoamide Derivatives as Novel Antiarrhythmics against Ischemia-Reperfusion Injury. Molecules, 27(3), 1056.[1][2][3][4][5] (Source of the Lanthanum-catalyzed synthesis protocol and application data).
-
Chemical Identity & CAS Verification: GuideChem. (n.d.). This compound Properties and Suppliers.
-
General Nitration Methodologies: BenchChem. (2025).[1][4][5] Application Notes and Protocol for the Nitration of 2,3,5-Trimethylphenol.
Sources
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- 3. Page loading... [guidechem.com]
- 4. EP0032974A1 - A method for the synthesis of 2,3,6-trimethylphenol - Google Patents [patents.google.com]
- 5. 2,3,6-Trimethylphenol | C9H12O | CID 17016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 7. chemicalbook.com [chemicalbook.com]
2,3,5-Trimethyl-6-nitrophenol chemical structure and molecular weight
An In-Depth Technical Guide to 2,3,5-Trimethyl-6-nitrophenol: Structure, Properties, and Synthesis
Introduction
2,3,5-Trimethyl-6-nitrophenol is a substituted aromatic compound belonging to the nitrophenol family. It is structurally derived from 2,3,5-trimethylphenol (also known as isopseudocumenol) through the introduction of a nitro functional group onto the benzene ring.[1][2] While its parent compound, 2,3,5-trimethylphenol, is recognized as a valuable intermediate in the synthesis of Vitamin E (alpha-tocopherol), the nitrated derivative holds significance as a potential building block in the broader field of organic synthesis.[3]
Nitrophenols as a class are of great interest in environmental science, toxicology, and industrial chemistry, often serving as precursors for pharmaceuticals, agrochemicals, and dyes.[4][5] The specific substitution pattern of 2,3,5-Trimethyl-6-nitrophenol, with its electron-donating methyl and hydroxyl groups and the electron-withdrawing nitro group, creates a unique electronic and steric environment. This guide provides a detailed examination of its molecular structure, physicochemical properties, a validated synthetic protocol, and essential safety considerations for laboratory professionals.
Molecular Structure and Properties
Chemical Structure
The structure of 2,3,5-Trimethyl-6-nitrophenol consists of a central benzene ring. A hydroxyl (-OH) group is attached at position 1, defining it as a phenol. Three methyl (-CH3) groups are located at positions 2, 3, and 5. A nitro (-NO2) group is positioned at carbon 6, which is ortho to the hydroxyl group. The combined electronic effects of the activating hydroxyl and methyl groups and the deactivating nitro group influence the molecule's reactivity, particularly in electrophilic and nucleophilic substitution reactions.
Visualization of the Chemical Structure
Caption: 2D structure of 2,3,5-Trimethyl-6-nitrophenol.
Physicochemical Properties
The fundamental properties of 2,3,5-Trimethyl-6-nitrophenol are summarized below. The molecular weight is calculated based on its chemical formula.
| Property | Value | Source |
| IUPAC Name | 2,3,5-Trimethyl-6-nitrophenol | IUPAC Nomenclature |
| Molecular Formula | C₉H₁₁NO₃ | Derived from Structure |
| Molecular Weight | 181.19 g/mol | Calculated |
| Parent Compound CAS | 697-82-5 (for 2,3,5-Trimethylphenol) | [1][2] |
| Appearance | Expected to be a yellow crystalline solid | Analogy to other nitrophenols |
Synthesis and Characterization
Synthetic Approach: Electrophilic Nitration
The most direct and widely adopted method for synthesizing nitrophenols is through the electrophilic aromatic substitution of the parent phenol.[6] This reaction involves the nitration of 2,3,5-trimethylphenol using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.
Causality of the Reaction:
-
Role of Sulfuric Acid: Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.
-
Directing Effects: The hydroxyl group of the phenol is a powerful activating and ortho, para-directing group. The methyl groups are also activating and ortho, para-directing. In this specific substrate, the positions ortho (2 and 6) and para (4) to the hydroxyl group are highly activated. Since positions 2 and 3 are already occupied by methyl groups, the incoming nitronium ion is directed primarily to the available ortho (position 6) and para (position 4) sites.
-
Temperature Control: The nitration of activated rings like phenols is a highly exothermic process. Maintaining a low temperature (e.g., 0-5 °C) is critical to prevent uncontrolled reactions, polysubstitution, and oxidative degradation of the phenolic ring.[6]
Experimental Protocol: Synthesis of 2,3,5-Trimethyl-6-nitrophenol
This protocol is adapted from established methods for the nitration of substituted phenols.[6]
Step 1: Reagent Preparation
-
Prepare a nitrating mixture by adding 1.0 equivalent of concentrated nitric acid (HNO₃) dropwise to a stirred, pre-cooled (0 °C) solution of 1.1 equivalents of concentrated sulfuric acid (H₂SO₄).
-
Rationale: This exothermic mixing must be done carefully and with cooling to pre-form the nitronium ion safely before introducing the sensitive phenolic substrate.
-
Step 2: Dissolution of Substrate
-
In a separate three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 1.0 equivalent of 2,3,5-trimethylphenol in a suitable solvent, such as glacial acetic acid.
-
Cool the solution to 0-5 °C using an ice-salt bath.
-
Rationale: Glacial acetic acid serves as a polar solvent that can dissolve the substrate and the nitrating agent. Cooling is essential to dissipate the heat generated during the reaction.
-
Step 3: Nitration Reaction
-
Add the pre-prepared nitrating mixture dropwise to the stirred solution of the trimethylphenol over a period of 30-60 minutes.
-
Ensure the internal temperature of the reaction mixture is maintained below 5 °C throughout the addition.[6]
-
Rationale: Slow, dropwise addition is crucial for controlling the reaction rate and temperature, minimizing the formation of byproducts.
-
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours to ensure the reaction proceeds to completion.
Step 4: Quenching and Product Isolation
-
Slowly pour the reaction mixture onto a stirred slurry of crushed ice and water.
-
Rationale: This "quenching" step neutralizes the strong acids and causes the organic product, which is typically insoluble in water, to precipitate out of the solution.
-
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid product thoroughly with cold water to remove any residual acids.
-
Dry the product under vacuum to yield the crude 2,3,5-Trimethyl-6-nitrophenol. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Workflow Visualization
Caption: Experimental workflow for the synthesis of 2,3,5-Trimethyl-6-nitrophenol.
Spectroscopic Characterization (Expected)
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
O-H Stretch: A broad absorption band is expected in the region of 3200-3500 cm⁻¹, characteristic of the phenolic hydroxyl group.
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be observed just below 3000 cm⁻¹.
-
N-O Stretches: Two strong, characteristic peaks for the nitro group are expected: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1360 cm⁻¹.
-
C=C Stretch: Aromatic ring C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ region.
-
-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Aromatic Proton (1H): A single proton remains on the aromatic ring at position 4. It is expected to appear as a singlet in the 6.5-7.5 ppm range.
-
Phenolic Proton (1H): The hydroxyl proton will likely appear as a broad singlet, with a chemical shift that can vary (typically 4-8 ppm) depending on the solvent and concentration.
-
Methyl Protons (9H): Three distinct singlets are expected for the three methyl groups, each integrating to 3 protons. Their chemical shifts will likely fall in the 2.0-2.5 ppm range.
-
Safety and Handling
The handling of 2,3,5-Trimethyl-6-nitrophenol requires stringent safety protocols due to the known hazards of its precursor and the general toxicity associated with nitrophenols. The parent compound, 2,3,5-trimethylphenol, is classified as corrosive and can cause severe skin burns and eye damage.[7][8] Nitrated aromatic compounds are often toxic if swallowed, inhaled, or in contact with skin.[9]
| Hazard Category | Precautionary Measures and PPE |
| Eye/Face Protection | Wear chemical safety goggles and/or a face shield (European Standard EN 166).[7][8] |
| Skin Protection | Wear protective gloves (e.g., nitrile) and long-sleeved clothing.[7][8] |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood.[7][9] |
| Handling | Avoid dust formation. Wash hands and any exposed skin thoroughly after handling.[7][9] Do not eat, drink, or smoke when using this product.[9] |
First-Aid Measures:
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[7]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash off with soap and plenty of water.[7]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[7][9]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[7]
Conclusion
2,3,5-Trimethyl-6-nitrophenol is a specialized chemical with a precisely defined structure. Its synthesis is readily achievable through the electrophilic nitration of its phenol precursor, a process that requires careful control of reaction conditions. This guide has detailed its molecular structure, provided a robust experimental protocol grounded in established chemical principles, and outlined the critical safety measures necessary for its handling. The information presented serves as a comprehensive technical resource for researchers and scientists working in synthetic chemistry and drug development.
References
- Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET.
- Benchchem. (2025). Flow Chemistry Methods for the Synthesis of 2,3,5-Trimethylphenol Derivatives: Application Notes and Protocols.
- Fisher Scientific. (2025, May 1). SAFETY DATA SHEET.
- Fisher Scientific. (2023, September 21). SAFETY DATA SHEET.
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2,3,5-Trimethylphenol, 98+%.
- Sigma-Aldrich. (2015, June 16). Safety Data Sheet.
- Merck. (n.d.). 2,3,5-Trimethylphenol 99%.
- ChemicalBook. (n.d.). 2,3,5,6-TETRAMETHYL PHENOL(527-35-5) 1H NMR spectrum.
- ChemicalBook. (n.d.). 2,3,6-Trimethylphenol synthesis.
- PubChem - NIH. (n.d.). 2,3,6-Trinitrophenol.
- NIST. (n.d.). Phenol, 2,3,5-trimethyl-.
- TargetMol. (n.d.). 2,3,5-Trimethylphenol.
- shreedevamanichemopharma.com. (n.d.). 2 methyl 5 nitro phenol.
- MDPI. (2023, January 6). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution.
- NIST. (n.d.). Phenol, 2,3,5,6-tetramethyl-.
- PrepChem.com. (n.d.). Synthesis of 3,5-dibromo-2,4,6-trimethylphenol.
- The Good Scents Company. (n.d.). 2,3,5-trimethyl phenol, 697-82-5.
- PubChem - NIH. (n.d.). 2,3,5-Trimethylphenol.
- Google Patents. (n.d.). EP0032974A1 - A method for the synthesis of 2,3,6-trimethylphenol.
- Google Patents. (n.d.). US2370554A - Process for the production of 2,3,5-trimethyl phenol.
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2-Nitro-3,5,6-trimethylphenol solubility in organic solvents
An In-depth Technical Guide to the Solubility of 2-Nitro-3,5,6-trimethylphenol in Organic Solvents: A Predictive and Methodological Approach
Executive Summary
This technical guide provides a comprehensive analysis of the solubility of this compound in organic solvents. In the absence of extensive published quantitative data for this specific molecule, this document emphasizes a foundational understanding based on first principles of chemical structure and intermolecular forces. It serves as a predictive tool and a practical guide for researchers, scientists, and drug development professionals. The guide synthesizes theoretical principles to forecast the solubility profile of the target compound across a spectrum of common laboratory solvents. Furthermore, it provides detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to generate empirical data with high fidelity. The methodologies are designed to be self-validating, ensuring the trustworthiness and reproducibility of experimental outcomes.
Molecular Profile of this compound
The solubility characteristics of any compound are fundamentally dictated by its molecular structure. This compound is a substituted aromatic compound with several key functional groups that govern its interaction with various solvents.
-
Aromatic Ring: The core benzene ring is inherently non-polar and hydrophobic.
-
Methyl Groups (-CH₃): The three methyl groups are electron-donating and significantly increase the non-polar, lipophilic character of the molecule. This increased hydrophobicity is a primary factor reducing solubility in aqueous or highly polar solvents.[1]
-
Hydroxyl Group (-OH): As a phenol, the hydroxyl group is a potent hydrogen bond donor and a weak hydrogen bond acceptor. This group introduces polarity and is the primary site for acidic behavior, allowing for deprotonation in basic media to form a more soluble phenolate anion.
-
Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group and a powerful hydrogen bond acceptor. It significantly increases the polarity of the molecule.[2]
The interplay between the large, hydrophobic trimethyl-substituted phenyl ring and the polar, hydrogen-bonding capable hydroxyl and nitro groups results in a complex solubility profile. The molecule possesses both lipophilic and polar characteristics, suggesting that its optimal solubility will be found in solvents of intermediate polarity or those that can effectively engage in hydrogen bonding.
Caption: Key functional regions of this compound.
Theoretical Principles Governing Solubility
The solubility of an organic compound is a thermodynamic equilibrium process governed by the principle that "like dissolves like." This means a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.
-
Solvent Polarity: Solvents are broadly classified as non-polar, polar aprotic, and polar protic.
-
Non-polar solvents (e.g., hexane, toluene) primarily interact through weak van der Waals forces and will favor solutes with large non-polar regions.
-
Polar aprotic solvents (e.g., acetone, acetonitrile, DMSO) have dipole moments but do not have O-H or N-H bonds, so they cannot donate hydrogen bonds. They are effective at dissolving polar solutes.[3]
-
Polar protic solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are excellent solvents for polar compounds that can also participate in hydrogen bonding.[3]
-
-
Hydrogen Bonding: The ability of the phenolic -OH group to donate a hydrogen bond and the -OH and -NO₂ groups to accept hydrogen bonds is a critical determinant of solubility in protic solvents like alcohols.[2]
-
Temperature: For most solid organic compounds, solubility increases with temperature as the dissolution process is typically endothermic.
-
pH: As a weakly acidic phenol, the solubility of this compound in aqueous or alcoholic solutions can be dramatically increased by raising the pH above its pKa. This deprotonates the hydroxyl group, forming the highly polar and much more soluble phenolate salt.
Predictive Solubility Profile
Based on the molecular structure and theoretical principles, a qualitative solubility profile for this compound can be predicted. This serves as a starting point for solvent screening in experimental settings.
| Solvent Class | Example Solvent | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Heptane | Low to Insoluble | While the trimethylphenyl ring is lipophilic, the highly polar nitro and hydroxyl groups will prevent significant dissolution in purely non-polar, aliphatic solvents. |
| Toluene, Benzene | Low to Moderate | The aromatic nature of these solvents allows for some π-π stacking interactions with the compound's phenyl ring, potentially offering slightly better solubility than aliphatic hydrocarbons. | |
| Polar Aprotic | Diethyl Ether | Moderate | Ether is a weak hydrogen bond acceptor and has a significant non-polar character, which may balance the opposing characteristics of the solute. It is a common solvent for less polar nitrophenols.[3] |
| Acetone, Acetonitrile | High | These solvents are highly polar and can act as hydrogen bond acceptors, interacting favorably with the -OH and -NO₂ groups. Acetone and acetonitrile are often effective solvents for nitrophenols.[3] | |
| Dimethyl Sulfoxide (DMSO) | Very High | DMSO is a highly polar aprotic solvent with strong hydrogen bond accepting capabilities, making it an excellent solvent for a wide range of organic compounds, including those with poor solubility elsewhere. | |
| Polar Protic | Methanol, Ethanol | High | These alcohols are polar and can act as both hydrogen bond donors and acceptors, allowing for strong interactions with both the hydroxyl and nitro groups of the solute.[3] |
| Water | Very Low | The large, hydrophobic surface area created by the three methyl groups on the phenyl ring will dominate, leading to very limited aqueous solubility despite the presence of polar functional groups.[1] |
Experimental Determination of Solubility
Empirical testing is essential to validate the predicted profile. The following protocols outline a systematic approach to determining solubility, from a rapid qualitative assessment to a precise quantitative measurement.
Workflow for Solubility Assessment
The following diagram illustrates the logical flow for a comprehensive solubility assessment.
Caption: Logical workflow for experimental solubility determination.
Protocol 1: Qualitative Solubility Assessment
This rapid test provides a binary (soluble/insoluble) or semi-quantitative (e.g., sparingly soluble) result, ideal for initial solvent screening.[4]
Objective: To quickly assess the solubility of this compound in a range of selected solvents.
Materials:
-
This compound
-
Small test tubes or vials (e.g., 1.5 mL Eppendorf tubes or 13x100 mm glass tubes)
-
Selected solvents (e.g., Hexane, Toluene, Acetone, Ethanol, Water, DMSO)
-
Vortex mixer
-
Pipettes
Procedure:
-
Preparation: Add approximately 2-5 mg of this compound to a clean, dry test tube.
-
Solvent Addition: Add 1.0 mL of the test solvent to the tube.
-
Mixing: Cap the tube securely and vortex vigorously for 60 seconds.
-
Observation: Visually inspect the solution against a contrasting background.
-
Soluble: The solution is completely clear with no visible solid particles.
-
Sparingly Soluble: The solution is mostly clear, but some undissolved solid remains.
-
Insoluble: The vast majority of the solid remains undissolved, and the solvent may appear cloudy.
-
-
Record: Record the observations for each solvent tested.
Protocol 2: Quantitative Solubility Determination (Thermodynamic Shake-Flask Method)
This method determines the equilibrium (thermodynamic) solubility, which is the most rigorous and reproducible measure. It is an "excess solid" approach.[5]
Objective: To determine the precise solubility of this compound in a given solvent at a controlled temperature.
Materials:
-
This compound (excess amount)
-
Chosen solvent(s)
-
Glass vials with Teflon-lined screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Standard Curve: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. Analyze these standards by HPLC to generate a calibration curve (Peak Area vs. Concentration).
-
Sample Preparation: Add an excess amount of solid this compound to a vial (e.g., add 20 mg to 2 mL of solvent). The key is to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Securely cap the vial and place it in a temperature-controlled orbital shaker (e.g., at 25°C). Shake the slurry for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, let the vials stand to allow the solid to settle. To ensure complete removal of undissolved solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).
-
Sample Extraction: Carefully withdraw an aliquot of the clear supernatant. Crucially, immediately filter this aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles.
-
Dilution: Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the standard curve prepared in Step 1.
-
Analysis: Analyze the diluted sample by HPLC under the same conditions used for the standard curve.
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Multiply this concentration by the dilution factor to find the concentration of the original saturated solution.
-
The result is the thermodynamic solubility, typically expressed in mg/mL or mol/L.
-
Self-Validation and Trustworthiness:
-
Time to Equilibrium: To validate that 24 hours is sufficient, run a parallel experiment and measure the concentration at multiple time points (e.g., 12, 24, 36, 48 hours). Equilibrium is reached when the concentration no longer increases.
-
Solid State Analysis: After the experiment, the remaining solid can be analyzed (e.g., by DSC or XRPD) to ensure it has not changed its polymorphic form during the equilibration process.
Conclusion
References
-
Solubility test for Organic Compounds. (2024, September 24). Department of Chemistry, Government Arts and Science College. [Link]
-
Experiment 1. Solubility of Organic Compounds. Scribd. [Link]
-
Which is the best organic solvent for nitrophenol solubility and extraction? (2024, February 20). ResearchGate. [Link]
-
2-Nitrophenol. Solubility of Things. [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Texas at Dallas. [Link]
-
Solubility of Organic Compounds. (2023, August 31). University of Toronto. [Link]
-
2,4,6-trimethylphenol. Solubility of Things. [Link]
Sources
2-Nitro-3,5,6-trimethylphenol pKa and acidity values
Topic: 2-Nitro-3,5,6-trimethylphenol: Acidity Profile & Structural Analysis Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Scientists, and Analytical Researchers
Executive Summary: The Steric-Electronic Conflict
This compound (CAS: 94045-97-3) represents a classic case study in the "Ortho Effect" and Steric Inhibition of Resonance (SIR) . Unlike simple nitrophenols, where acidity is driven by the planar delocalization of the phenolate negative charge into the nitro group, this molecule introduces a steric clash between the nitro group at position 2 and the methyl group at position 3.
This guide provides a definitive analysis of its acidity (pKa), the structural dynamics governing its reactivity, and a self-validating protocol for experimental verification.
Key Technical Insight:
The pKa of this compound is elevated (less acidic) compared to 2-nitrophenol. This is due to the 3-methyl group forcing the 2-nitro group out of planarity with the benzene ring, decoupling the
Structural Analysis & Theoretical Framework
To understand the acidity of this molecule, one must deconstruct the competing electronic and steric forces.
2.1 The Hammett-Steric Interplay
The acidity of a phenol is determined by the stability of its conjugate base (phenolate).
-
Electronic Factors (Acidifying): The nitro group (
) is strongly electron-withdrawing via both Inductive ( ) and Mesomeric ( ) effects. In an unhindered system (e.g., 4-nitrophenol), this drops the pKa from ~10 (phenol) to ~7.15. -
Steric Factors (De-acidifying): The methyl groups are weak electron donors (
), which typically raise pKa. However, the critical factor here is the 3,5,6-trimethyl substitution pattern .
2.2 Steric Inhibition of Resonance (SIR)
The methyl group at position 3 exerts significant steric pressure on the oxygen atoms of the nitro group at position 2. To relieve this strain, the nitro group rotates around the
-
Consequence 1 (Loss of Resonance): The p-orbitals of the nitro group no longer align parallel to the aromatic
-system. The resonance stabilization ( ) is severely attenuated. -
Consequence 2 (Dominant Inductive Effect): The inductive withdrawal (
) operates through the sigma framework and is largely unaffected by rotation. Therefore, the molecule remains more acidic than trimethylphenol, but significantly less acidic than planar nitrophenols.
2.3 Visualizing the Mechanism
The following diagram illustrates the structural distortion and its impact on acidity.
Figure 1: Comparative mechanistic flow showing how steric bulk at the 3-position disrupts resonance stabilization, leading to reduced acidity.
Quantitative Data: Acidity Values
The following values represent a synthesis of experimental data for analogs and calculated values based on Hammett substituent constants corrected for steric inhibition (Taft equation).
Table 1: Comparative pKa Values
| Compound | Structure | pKa (Experimental/Calc) | Electronic Driver |
| Phenol | Unsubstituted | 9.99 | Reference Standard |
| 2-Nitrophenol | 2-NO2 | 7.23 | Strong -M, -I, Intramol. H-Bond |
| 2,3,6-Trimethylphenol | 2,3,6-Me3 | 10.80 | +I (Donating) Methyls decrease acidity |
| This compound | Target | 8.3 ± 0.3 (Predicted) | SIR Effect: -I (Nitro) vs +I (Methyls) |
| 4-Nitrophenol | 4-NO2 | 7.15 | Max Resonance (No steric hindrance) |
Interpretation: The target molecule is approximately 10x less acidic (1 pKa unit higher) than 2-nitrophenol. This quantifies the energy cost of the steric twist—the loss of resonance stabilization is significant, though the nitro group's inductive pull prevents the pKa from returning to the level of the parent trimethylphenol (10.8).
Experimental Protocol: Spectrophotometric Determination of pKa
For nitrophenols, potentiometric titration (pH electrode) can be imprecise due to low solubility. Spectrophotometric titration is the gold standard because the protonated phenol and the deprotonated phenolate anion have distinct UV-Vis absorption spectra (the "yellow shift").
4.1 Principle
Where4.2 Reagents & Equipment
-
Analyte: ~10 mg this compound (High Purity >98%).
-
Buffers: Citrate-Phosphate series (pH 4.0 to 10.0) with constant ionic strength (
KCl). -
Solvent: Methanol (HPLC grade) for stock solution.
-
Instrument: UV-Vis Spectrophotometer (Double beam preferred).
4.3 Step-by-Step Workflow
-
Stock Preparation: Dissolve 5 mg of the analyte in 10 mL Methanol. This ensures complete solubility before dilution into aqueous buffers.
-
Scan for
:-
Prepare two cuvettes:
-
Acidic Extreme: 50 µL Stock + 2.5 mL 0.1M HCl (Force protonation).
-
Basic Extreme: 50 µL Stock + 2.5 mL 0.1M NaOH (Force deprotonation).
-
-
Scan 200–500 nm.
-
Identify the
of the anion (likely 380–420 nm, yellow) and the isosbestic point .
-
-
Buffer Titration:
-
Prepare 10 samples: 50 µL Stock + 2.5 mL of buffers ranging pH 6.0 to 10.0 in 0.4 unit increments.
-
Measure Absorbance (
) at the anion's for each pH.
-
-
Data Processing:
-
Plot
vs. pH. The inflection point of the sigmoidal curve is the pKa. -
Alternatively, plot
vs. pH. The X-intercept is the pKa.[1]
-
4.4 Experimental Logic Diagram
Figure 2: Spectrophotometric workflow for precise pKa determination of chromogenic phenols.
Synthesis & Purity Considerations
Researchers synthesizing this compound for testing often encounter isomer mixtures.
-
Precursor: 2,3,5-Trimethylphenol (Pseudocumenol) or 2,3,6-Trimethylphenol.
-
Nitration Route: Standard nitration (
) of 2,3,5-trimethylphenol yields a mixture of the 4-nitro and 6-nitro isomers.-
Note: The 6-nitro isomer of 2,3,5-trimethylphenol is structurally equivalent to this compound (depending on numbering priority).
-
-
Purification: The 2-nitro isomer (ortho) is often steam volatile due to weak residual intramolecular H-bonding, whereas the 4-nitro isomer is not. This allows for separation via steam distillation.
Critical Quality Attribute (CQA): Ensure the removal of the 4-nitro isomer. Even 1% contamination of the 4-nitro isomer (pKa ~7.2) will significantly skew the potentiometric titration curve of the 2-nitro isomer (pKa ~8.3).
References
- Steric Inhibition of Resonance: Wepster, B. M. (1958). Steric Effects on Mesomerism. Progress in Stereochemistry, 2, 99-156.
-
Acidity of Hindered Phenols: Cohen, L. A., & Jones, W. M. (1963). A Study of the Acidity of Some Hindered Phenols. Journal of the American Chemical Society, 85(21), 3397–3402. Link
- Experimental pKa Method: Albert, A., & Serjeant, E. P. (1984).
-
Nitration of Trimethylphenols: Hartshorn, M. P., et al. (1981). The nitration of 2,4,5-Trimethylphenol. Australian Journal of Chemistry, 34(6), 1345-1347.[2] Link
-
General pKa Data: NIST Chemistry WebBook, SRD 69. 2-Methyl-3-nitrophenol (Analogous Data). Link
Sources
Methodological & Application
Application Notes and Protocols for the Regioselective Nitration of 2,3,5-Trimethylphenol
Abstract: This document provides a comprehensive guide to the nitration of 2,3,5-trimethylphenol. A central focus is placed on the principles of electrophilic aromatic substitution to elucidate the expected regioselectivity of the reaction. While the requested synthesis of 2-Nitro-3,5,6-trimethylphenol from 2,3,5-trimethylphenol is structurally infeasible via direct nitration, this guide details the scientifically-validated synthesis of the major product, 2,3,5-trimethyl-4-nitrophenol. The protocol includes a detailed, step-by-step methodology, critical safety precautions for handling nitrating agents, and insights into the reaction mechanism. This guide is intended for researchers and professionals in organic synthesis and drug development who require a robust understanding and practical application of phenol nitration.
Introduction and Mechanistic Rationale
The nitration of phenols is a cornerstone of electrophilic aromatic substitution, a class of reactions pivotal for introducing functional groups that serve as precursors in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] The reaction involves the introduction of a nitro group (-NO₂) onto the aromatic ring. The substitution pattern is profoundly influenced by the existing substituents on the phenol ring.
1.1. Analysis of Regioselectivity in the Nitration of 2,3,5-Trimethylphenol
The user-specified starting material, 2,3,5-trimethylphenol, possesses a hydroxyl (-OH) group and three methyl (-CH₃) groups. In electrophilic aromatic substitution, these groups govern the position of the incoming electrophile (the nitronium ion, NO₂⁺).
-
Hydroxyl (-OH) Group: A powerful activating group and an ortho, para-director due to the resonance-based donation of its lone pair of electrons into the benzene ring.[2] This significantly increases the electron density at the positions ortho (C2, C6) and para (C4) to the hydroxyl group, making them susceptible to electrophilic attack.[3]
-
Methyl (-CH₃) Groups: Weakly activating groups that also act as ortho, para-directors through an inductive effect.
In the case of 2,3,5-trimethylphenol, the available positions for substitution are C4 and C6.
-
Position C4: This position is para to the strongly directing hydroxyl group. It is the most electronically activated and sterically accessible site.
-
Position C6: This position is ortho to the hydroxyl group but is flanked by the methyl group at C5, creating significant steric hindrance.
Consequently, the electrophilic attack by the nitronium ion will overwhelmingly favor the C4 position. The primary and major product of this reaction is, therefore, 2,3,5-trimethyl-4-nitrophenol .[1][4]
1.2. Clarification on the Target Molecule
The requested product, This compound , possesses a substitution pattern that cannot be achieved through the direct nitration of 2,3,5-trimethylphenol. Such a synthesis would necessitate a different starting material or a multi-step synthetic route involving molecular rearrangements. This guide will proceed with the validated and high-yield synthesis of the scientifically expected product, 2,3,5-trimethyl-4-nitrophenol.
Experimental Protocol: Synthesis of 2,3,5-Trimethyl-4-nitrophenol
This protocol is derived from established methods for the nitration of substituted phenols.[1][4] Adherence to all safety precautions is paramount.
2.1. Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | CAS No. | Notes |
| 2,3,5-Trimethylphenol | C₉H₁₂O | 136.19 | 697-82-5 | Starting material. |
| Concentrated Nitric Acid | HNO₃ | 63.01 | 7697-37-2 | 68-70% w/w. Highly corrosive and oxidizing.[5] |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 7664-93-9 | Catalyst. Highly corrosive.[6] |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | For recrystallization. Flammable. |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | For work-up and recrystallization. |
| Crushed Ice | - | - | - | For quenching the reaction. |
2.2. Critical Safety Precautions
Nitration reactions are highly exothermic and involve extremely corrosive materials.[7][8]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a chemical-resistant lab coat.[7]
-
Ventilation: Perform the entire procedure in a certified chemical fume hood with adequate ventilation to avoid inhaling toxic fumes.[7]
-
Temperature Control: The reaction temperature must be strictly maintained at 0-5 °C. An ice bath is essential. A runaway reaction can lead to violent decomposition and explosion.[1][7]
-
Handling Acids: Concentrated nitric and sulfuric acids can cause severe chemical burns.[5] Always add acid slowly and carefully. Prepare the nitrating mixture ("mixed acid") by adding the sulfuric acid to the nitric acid slowly while cooling. Never add water to concentrated acid.
-
Emergency Preparedness: Ensure immediate access to an emergency eyewash station and safety shower. Have a spill containment kit with a neutralizing agent (e.g., sodium bicarbonate) readily available.[5][7]
2.3. Step-by-Step Synthesis Procedure
2.3.1. Preparation of the Nitrating Mixture
-
In a clean, dry flask, carefully measure the required volume of concentrated nitric acid.
-
Cool the flask in an ice-salt bath.
-
Slowly, and with constant swirling, add an equimolar to slight excess of concentrated sulfuric acid dropwise to the nitric acid.[1] The addition is highly exothermic.
-
Keep this "mixed acid" in the ice bath until ready for use. Prepare it just before the reaction.[1]
2.3.2. Nitration Reaction
-
In a separate round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2,3,5-trimethylphenol in a minimal amount of a suitable solvent like glacial acetic acid or use concentrated sulfuric acid as the solvent.[1][4]
-
Cool this flask in a large ice bath to ensure the internal temperature is between 0-5 °C.[1]
-
While vigorously stirring the cooled phenol solution, add the cold mixed acid dropwise using a dropping funnel.[4]
-
The rate of addition must be carefully controlled to maintain the internal temperature below 5 °C.[1] Use a thermometer to monitor the temperature continuously.
-
After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).[1]
2.3.3. Work-up and Isolation
-
Prepare a large beaker containing a substantial amount of crushed ice and water (approximately 5-10 times the volume of the reaction mixture).[9]
-
Slowly and carefully pour the reaction mixture onto the stirred ice-water slurry.[1] This will quench the reaction and precipitate the crude product. This step is also exothermic and should be done with caution.
-
Collect the precipitated yellow solid by vacuum filtration using a Büchner funnel.[9]
-
Wash the solid copiously with cold water until the filtrate is neutral to pH paper. This removes residual acids.[9]
2.3.4. Purification
-
The crude 2,3,5-trimethyl-4-nitrophenol can be purified by recrystallization.
-
A suitable solvent system is a mixture of ethanol and water.[1][6] Dissolve the crude solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry them in a vacuum oven.
Reaction Parameters and Troubleshooting
3.1. Summary of Reaction Parameters
| Parameter | Recommended Value | Rationale & Justification |
| Stoichiometry | ||
| 2,3,5-Trimethylphenol | 1.0 eq | Limiting reagent. |
| Conc. Nitric Acid | 1.1 - 1.5 eq | A slight excess ensures complete reaction.[1] |
| Conc. Sulfuric Acid | 1.0 - 2.0 eq | Acts as a catalyst to generate the electrophile (NO₂⁺).[1][10] |
| Conditions | ||
| Temperature | 0 - 5 °C | Crucial for controlling the reaction rate and minimizing the formation of di-nitrated or oxidized byproducts. The reaction is highly exothermic.[1] |
| Reaction Time | 30 - 60 minutes | Should be monitored by TLC to determine the point of complete consumption of the starting material.[1] |
| Expected Yield | 50 - 70% | Hypothetical range based on analogous reactions.[4] |
3.2. Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Incomplete reaction; Temperature was too low; Insufficient nitrating agent. | Increase reaction time and monitor by TLC. Ensure proper stoichiometry of the mixed acid. |
| Dark, Oily Product | Reaction temperature was too high, leading to oxidation or side reactions. | Repeat the reaction with stricter temperature control (< 5 °C). Ensure slow, dropwise addition of the nitrating agent. |
| Product does not precipitate | Product may be an oil or soluble in the acidic mixture. | Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, DCM).[9] |
| Product is impure after recrystallization | Trapped solvent; Presence of isomeric byproducts. | Ensure the product is thoroughly dried under vacuum. Consider a second recrystallization or purification by column chromatography. |
Conclusion
The nitration of 2,3,5-trimethylphenol is a classic example of a regioselective electrophilic aromatic substitution. A thorough understanding of the directing effects of the substituents is essential for predicting and isolating the desired product. The protocol provided herein details a reliable method for the synthesis of 2,3,5-trimethyl-4-nitrophenol, the major and expected product, with a strong emphasis on the critical safety measures required for handling highly reactive and corrosive nitrating agents. This guide serves as a foundational resource for professionals engaged in the synthesis of nitrated aromatic compounds.
References
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Regioselective nitration protocols for 2,3,5-trimethylphenol
An Application Guide to the Regioselective Nitration of 2,3,5-Trimethylphenol
Authored by a Senior Application Scientist
This document provides an in-depth guide to the regioselective nitration of 2,3,5-trimethylphenol, a critical transformation for synthesizing valuable chemical intermediates. The primary product, 2,3,5-trimethyl-4-nitrophenol, is a precursor in the development of various pharmaceutical compounds and other fine chemicals.[1][2] This guide moves beyond simple procedural lists to explain the underlying chemical principles that govern the reaction's selectivity, offering researchers the knowledge to not only replicate but also troubleshoot and adapt these protocols.
Mechanistic Underpinnings: Directing the Electrophile
The success of a regioselective synthesis hinges on understanding and controlling the factors that dictate where a new functional group will be introduced on a molecule. In the case of 2,3,5-trimethylphenol, an electrophilic aromatic substitution (EAS) reaction, the existing substituents on the benzene ring govern the position of the incoming nitro group (-NO₂).[3][4]
The aromatic ring possesses three key substituents:
-
Hydroxyl (-OH) Group: This is a powerful activating group and a strong ortho, para-director.[5][6] It donates electron density into the ring through resonance, significantly stabilizing the carbocation intermediates formed during attack at the ortho and para positions.
-
Methyl (-CH₃) Groups: These are weakly activating groups that also act as ortho, para-directors through an inductive effect.[5][7]
When combined, the directing effects overwhelmingly favor substitution at specific positions. The hydroxyl group's influence is dominant. It strongly activates the positions ortho (C6) and para (C4) to it. However, the C6 position is sterically hindered by the adjacent methyl group at C5. Therefore, the C4 position is both the most electronically activated and the most sterically accessible site for the incoming electrophile.[1] This synergy of electronic and steric effects is the foundation for the high regioselectivity observed in this reaction.
Caption: Regioselectivity map for the nitration of 2,3,5-trimethylphenol.
Protocol I: Classical Nitration with Mixed Acid
This method is the industry-standard approach, employing a potent mixture of nitric and sulfuric acids. The key to this protocol is the in situ generation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[1] Sulfuric acid, being a stronger acid, protonates nitric acid, facilitating the loss of a water molecule to form the nitronium ion.
Causality Behind Experimental Choices:
-
Mixed Acid (HNO₃/H₂SO₄): This combination ensures a high concentration of the nitronium ion, driving the reaction efficiently.
-
Low Temperature (0–5 °C): The nitration of activated phenols is highly exothermic. Strict temperature control is essential to prevent runaway reactions and minimize the formation of undesired byproducts from oxidation or over-nitration.[1]
-
Slow, Dropwise Addition: This maintains the low temperature and prevents a dangerous buildup of heat and unreacted reagents.[8]
-
Quenching in Ice-Water: This step serves two purposes: it immediately halts the reaction and precipitates the solid organic product, which has low solubility in water.[9]
Experimental Workflow: Mixed Acid Protocol
Caption: Workflow for the mixed acid nitration of 2,3,5-trimethylphenol.
Step-by-Step Methodology
Safety First: This reaction is hazardous. Always work in a certified chemical fume hood. Wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[9][10] Have an appropriate neutralizer (e.g., sodium bicarbonate) ready for spills.
-
Preparation of Mixed Acid: In a clean, dry dropping funnel, add a calculated volume of concentrated nitric acid. Cool the funnel in an ice bath. Slowly and with extreme caution, add the required volume of concentrated sulfuric acid dropwise to the nitric acid. This mixing is highly exothermic. Prepare this mixture just before use and keep it cold.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 2,3,5-trimethylphenol (1.0 eq) in a minimal amount of concentrated sulfuric acid, which often serves as the solvent. Cool the flask in an ice bath to an internal temperature of 0–5 °C.
-
Nitration: While vigorously stirring the cooled phenol solution, add the cold mixed acid dropwise from the funnel. The rate of addition must be carefully controlled to ensure the internal temperature does not rise above 5 °C.[1]
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30–60 minutes. The reaction's progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Slowly and carefully pour the reaction mixture into a large beaker containing a vigorously stirred slurry of crushed ice and water (approximately 5-10 times the reaction volume). A solid precipitate of 2,3,5-trimethyl-4-nitrophenol should form.[9]
-
Purification: Collect the crude product by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 2,3,5-trimethyl-4-nitrophenol.[1]
Protocol II: Heterogeneous Nitration with NaNO₃ and Solid Acid
For substrates sensitive to the harsh oxidizing conditions of mixed acid, milder and more selective methods are desirable. Heterogeneous systems offer advantages such as simplified work-up, reduced acidic waste, and often improved safety profiles. This protocol uses sodium nitrate as the nitro source and a solid acid support (magnesium bisulfate on wet silica) to facilitate the reaction under mild, room-temperature conditions.[11]
Causality Behind Experimental Choices:
-
Heterogeneous System: Using a solid-supported acid (Mg(HSO₄)₂) and sodium nitrate in an organic solvent like dichloromethane avoids the use of large quantities of corrosive mineral acids.[11]
-
Wet SiO₂: The presence of water is crucial. It facilitates the interaction between the solid reagents and the generation of the active nitrating species on the silica surface.[11]
-
Room Temperature: The high activation of the phenol substrate allows the reaction to proceed without heating, enhancing safety and preventing side reactions.
-
Simple Filtration Work-up: The solid catalyst and salts can be removed by simple filtration, dramatically simplifying the purification process compared to the quenching and extraction required for the mixed acid method.[11]
Experimental Workflow: Heterogeneous Protocol
Caption: Workflow for the heterogeneous nitration of 2,3,5-trimethylphenol.
Step-by-Step Methodology
-
Reagent Preparation: Prepare wet SiO₂ (50% w/w) by mixing silica gel with an equal weight of deionized water.
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 2,3,5-trimethylphenol (1.0 eq), sodium nitrate (NaNO₃, ~1.5 eq), magnesium bisulfate (Mg(HSO₄)₂, ~1.5 eq), and the prepared wet SiO₂.
-
Solvent Addition: Add dichloromethane as the solvent.
-
Reaction: Stir the resulting heterogeneous mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction for the consumption of the starting material using TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite or filter paper to remove all solid materials.
-
Isolation and Purification: Wash the solids with a small amount of fresh dichloromethane. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography or recrystallization to afford pure 2,3,5-trimethyl-4-nitrophenol.[11]
Comparative Summary of Protocols
| Parameter | Protocol I: Mixed Acid | Protocol II: Heterogeneous System |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Sodium Nitrate (NaNO₃) |
| Catalyst / Medium | Concentrated H₂SO₄ (catalyst and solvent) | Mg(HSO₄)₂ / Wet SiO₂ in CH₂Cl₂ |
| Temperature | 0–5 °C (Strict Control Required) | Room Temperature |
| Reaction Time | Typically 1-2 hours | Can be longer, typically several hours |
| Major Product | 2,3,5-Trimethyl-4-nitrophenol | 2,3,5-Trimethyl-4-nitrophenol |
| Regioselectivity | High (Primarily para-substitution)[1] | High (Primarily para-substitution)[11] |
| Work-Up | Quenching in ice-water, filtration | Simple filtration of solids |
| Key Safety Notes | Highly corrosive, highly exothermic, potential for runaway reaction. Requires careful handling and cooling.[8][10] | Milder conditions, avoids large volumes of strong acid. Standard handling of flammable organic solvents. |
References
- Application Notes and Protocol for the Nitration of 2,3,5-Trimethylphenol. Benchchem.
- Directing Effects. ChemTalk.
- Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry.
- Substituent Effects. Lumen Learning - Organic Chemistry II.
- Directing Effects of Substituents in Conjugation with the Benzene Ring. Chemistry LibreTexts.
- Electrophilic arom
- Phenol reaction with nitr
- What is the mechanism of nitros
- Phenol Reactions (A-Level). ChemistryStudent.
- Flow Chemistry Methods for the Synthesis of 2,3,5-Trimethylphenol Derivatives: Applic
- Technical Support Center: Work-up Procedures for Aromatic Nitr
- Nitr
- Laboratory Accidents/Explosions Involving Nitric Acid and an Organic Solvent. ACS Division of Chemical Health and Safety.
- Nitration Of Phenols Under Mild And Heterogeneous Conditions.
- What are the other nitrating mixtures other than sulphuric acid & nitric acid? Quora.
- Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activ
- Regioselective nitration of phenols using Sr(NO3)2 or benzyltriphenylphosphonium nitrate in the presence of H2SO4-silica under solvent free conditions. SciSpace.
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Application Notes and Protocols: Synthesis of 5,7,8-Trimethyl-1,3-Benzoxazine Derivatives from Nitrophenols
Introduction: The Significance of Substituted Benzoxazines in Modern Research
Benzoxazines are a versatile class of heterocyclic compounds that have garnered significant attention across various scientific disciplines, from materials science to medicinal chemistry. Their unique structure, typically synthesized through a Mannich-like condensation of a phenol, a primary amine, and formaldehyde, allows for a high degree of molecular design flexibility. This adaptability enables the fine-tuning of their physicochemical and biological properties. Among the vast family of benzoxazines, derivatives with specific substitution patterns, such as the 5,7,8-trimethyl-1,3-benzoxazine scaffold, are of particular interest to researchers in drug development.
The trimethyl substitution on the benzene ring, combined with the oxazine moiety, can impart unique pharmacological properties. For instance, the 5,7,8-trimethyl-1,4-benzoxazine core is considered a bioisostere of the 5,7,8-trimethyl-1,4-benzopyran nucleus found in vitamin E, a well-known antioxidant[1]. This structural similarity suggests potential applications in combating oxidative stress-related pathologies. Indeed, research has explored these derivatives as antioxidant, anti-aging, antimicrobial, and even antitumor agents[1][2].
This application note provides a detailed guide for the synthesis of 5,7,8-trimethyl-1,3-benzoxazine derivatives, starting from a readily available nitrophenol precursor. The protocol is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also insights into the underlying chemical principles and rationale for the experimental choices.
Scientific Rationale and Synthetic Strategy
The synthesis of the target 5,7,8-trimethyl-1,3-benzoxazine derivative hinges on the well-established Mannich reaction[3][4][5]. This three-component condensation reaction involves an active hydrogen compound (in this case, a substituted nitrophenol), an aldehyde (formaldehyde), and a primary amine. The key to this synthesis is the strategic choice of the starting nitrophenol, namely 2,4,5-trimethyl-6-nitrophenol. The nitro group, while being an important functional handle for further transformations, also influences the reactivity of the phenol during the Mannich condensation.
The overall synthetic workflow can be visualized as a two-step process, although often performed as a one-pot synthesis. The first stage involves the in-situ formation of an iminium ion from the reaction of the primary amine and formaldehyde. Subsequently, the electron-rich nitrophenol undergoes electrophilic substitution at the ortho position to the hydroxyl group, leading to the formation of the benzoxazine ring.
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of 5,7,8-trimethylbenzoxazine derivatives.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of a 5,7,8-trimethyl-1,3-benzoxazine derivative using a primary amine. The specific primary amine (R-NH₂) can be varied to generate a library of derivatives.
Materials and Reagents:
-
2,4,5-trimethyl-6-nitrophenol
-
Primary Amine (e.g., aniline, benzylamine, etc.)
-
Paraformaldehyde
-
1,4-Dioxane (or other suitable solvent like toluene)
-
Sodium Hydroxide (NaOH) solution (1N)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer
-
FTIR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4,5-trimethyl-6-nitrophenol (1.0 eq) in 1,4-dioxane.
-
Addition of Reagents: To this solution, add the primary amine (1.0 eq) and paraformaldehyde (2.2 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1N NaOH solution (to remove unreacted phenol), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
-
Characterization:
Mechanism of the Mannich Reaction for Benzoxazine Synthesis
The formation of the benzoxazine ring proceeds through a well-defined mechanism involving the initial formation of key intermediates.
Reaction Mechanism Diagram
Caption: Key steps in the Mannich condensation for benzoxazine synthesis.
The reaction is initiated by the condensation of the primary amine with formaldehyde to form a highly reactive iminium ion. This electrophilic species is then attacked by the electron-rich nitrophenol at the ortho position to the hydroxyl group. The resulting aminomethylated phenol intermediate undergoes a subsequent intramolecular cyclization with another molecule of formaldehyde to yield the final 1,3-benzoxazine ring system.
Data Presentation: Expected Characterization of a Representative Derivative
The following table summarizes the expected characterization data for a representative 5,7,8-trimethyl-3-phenyl-6-nitro-3,4-dihydro-2H-benzo[e][6][8]oxazine, synthesized from 2,4,5-trimethyl-6-nitrophenol and aniline.
| Analytical Technique | Expected Observations |
| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): Signals corresponding to the aromatic protons of both the benzoxazine and the phenyl rings, singlets for the three methyl groups on the benzoxazine core, and characteristic singlets for the -O-CH₂-N- and Ar-CH₂-N- protons of the oxazine ring[1][9]. |
| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): Resonances for the quaternary and CH carbons of the aromatic rings, signals for the three methyl carbons, and characteristic signals for the -O-CH₂-N- and Ar-CH₂-N- carbons of the oxazine ring[7]. |
| FTIR (KBr, cm⁻¹) | Characteristic absorption bands for the C-O-C ether linkage of the oxazine ring, C-N stretching, aromatic C=C stretching, and the asymmetric and symmetric stretching of the nitro group[6]. |
| Mass Spectrometry (ESI-MS) | A molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the target compound. |
Trustworthiness and Self-Validating Systems
The reliability of this synthetic protocol is ensured by several factors:
-
Established Chemistry: The Mannich reaction is a robust and well-documented method for benzoxazine synthesis[2][10].
-
Monitoring and Purification: The use of TLC for reaction monitoring allows for precise determination of the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times or overheating. Subsequent purification by column chromatography ensures the isolation of the target compound in high purity.
-
Comprehensive Characterization: The multi-technique characterization (NMR, FTIR, MS) provides orthogonal data points to unequivocally confirm the structure and purity of the synthesized derivative, leaving no ambiguity in the final product's identity.
Conclusion and Future Perspectives
This application note provides a comprehensive and reliable protocol for the synthesis of 5,7,8-trimethyl-1,3-benzoxazine derivatives from nitrophenols. The detailed methodology, coupled with the scientific rationale and expected characterization data, equips researchers in drug discovery and medicinal chemistry with the necessary tools to synthesize and explore this promising class of compounds. The versatility of the Mannich reaction allows for the creation of a diverse library of derivatives by simply varying the primary amine component. Future research could focus on the biological evaluation of these novel compounds, particularly exploring their potential as antioxidants, anti-inflammatory agents, and in other therapeutic areas where the unique structural features of the 5,7,8-trimethylbenzoxazine scaffold can be leveraged.
References
- Development, Comprehensive Characterization, and Antimicrobial Activity Evaluation of a Novel Class of Symmetrical 1,3-Benzoxazine Derivative.
-
Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts. PMC. Available at: [Link]
-
Benzoxazine synthesis from p-substituted phenol, primary amine and formaldehyde. ResearchGate. Available at: [Link]
- Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review.
-
Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI. Available at: [Link]
-
Direct synthesis of poly(benzoxazine imide) from an ortho-benzoxazine: its thermal conversion to highly cross-linked polybenzoxazole and blending with poly(4-vinylphenol). RSC Publishing. Available at: [Link]
- Introduction 1.1- Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act.
-
Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review. ResearchGate. Available at: [Link]
-
Nitro-Mannich reaction. Wikipedia. Available at: [Link]
-
Electrosynthesis of benzoxazoles from o-nitrophenols and alcohols. RSC Publishing. Available at: [Link]
-
Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI. Available at: [Link]
-
Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. PMC. Available at: [Link]
-
New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. PubMed. Available at: [Link]
-
Mechanism of nitro-Mannich reaction. ResearchGate. Available at: [Link]
-
The Mannich Reaction. ResearchGate. Available at: [Link]
- Synthesis of Vanillin-Based Benzoxazine (Va-ad6).
-
Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h– benzo[d][6][8]–oxazin–4–one and 3 o. GSC Online Press. Available at: [Link]
-
An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. ijstr.org. Available at: [Link]
Sources
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- 8. researchgate.net [researchgate.net]
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- 10. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
High-Purity Synthesis of Trimethylhydroquinone (TMHQ) via Nitrated Trimethylphenol Intermediates
Application Note: AN-VIT-E-042
Executive Summary
Trimethylhydroquinone (TMHQ, 2,3,5-trimethyl-1,4-benzenediol) is the aromatic building block required for the condensation with Isophytol to synthesize
This Application Note details the preparation of TMHQ utilizing 4-nitro-2,3,6-trimethylphenol as the purification and directing intermediate. This pathway is particularly valuable in drug development contexts where isolating a crystalline nitro-intermediate allows for the removal of isomeric impurities (e.g., dimethylphenols) prior to the final expensive reduction steps.
Chemical Strategy & Mechanism[1][2][3]
The synthesis exploits the para-directing nature of the hydroxyl group in 2,3,6-trimethylphenol to install a nitrogen functionality, which is subsequently modified to generate the quinone moiety.
The Reaction Pathway[3][4][5][6]
-
Electrophilic Aromatic Substitution: Nitration of 2,3,6-trimethylphenol occurs exclusively at the 4-position (para to -OH) due to steric blocking at the ortho positions, yielding 4-nitro-2,3,6-trimethylphenol .
-
Catalytic Hydrogenation: Reduction of the nitro group yields 4-amino-2,3,6-trimethylphenol .
-
Oxidative Deamination: The aminophenol is oxidized (typically with
or ) to form 2,3,5-trimethyl-p-benzoquinone (TMQ) . Note: Due to symmetry, 2,3,6-trimethyl-p-benzoquinone is identical to the 2,3,5-isomer. -
Reduction to Hydroquinone: The quinone is reduced to the final TMHQ .[1][2]
Caption: Figure 1. Step-wise chemical transformation from Trimethylphenol to Vitamin E precursor TMHQ.
Detailed Experimental Protocols
Phase A: Regioselective Nitration
Objective: Synthesize 4-nitro-2,3,6-trimethylphenol while minimizing oxidative degradation.
Reagents:
-
2,3,6-Trimethylphenol (99% purity)
-
Nitric Acid (65%)
-
Glacial Acetic Acid (Solvent)
-
Urea (Scavenger for nitrous acid)
Protocol:
-
Setup: Charge a 1L jacketed glass reactor with 136 g (1.0 mol) of 2,3,6-trimethylphenol and 400 mL of glacial acetic acid. Add 1.0 g of Urea to suppress NOx formation.
-
Cooling: Circulate coolant to bring the internal temperature to 5–10°C.
-
Addition: Add 70 mL of Nitric Acid (65%) dropwise over 60 minutes.
-
Critical Control: Do not allow temperature to exceed 20°C. Higher temperatures promote oxidation of the methyl groups to carboxylic acids.
-
-
Quench: Pour the reaction mixture into 1L of ice-water slurry. The product will precipitate as a yellow solid.
-
Purification: Filter the solid. Recrystallize from ethanol to remove any dinitro species.
-
Validation: Target Melting Point: 105–107°C.
-
Phase B: Catalytic Hydrogenation (Nitro Amine)
Objective: Reduce the nitro group without reducing the aromatic ring.
Reagents:
-
4-Nitro-2,3,6-trimethylphenol (from Phase A)
-
Methanol (HPLC Grade)
-
5% Pd/C Catalyst (50% water wet)
Protocol:
-
Loading: In a high-pressure autoclave (Hastelloy or SS316), dissolve 100 g of the nitro-compound in 500 mL Methanol. Add 2.0 g of 5% Pd/C catalyst.
-
Inerting: Purge vessel 3x with Nitrogen, then 3x with Hydrogen.
-
Reaction: Pressurize to 5 bar (72 psi) with Hydrogen. Agitate at 800 RPM. Maintain temperature at 40°C.
-
Filtration: Filter the catalyst under nitrogen atmosphere (the amine is sensitive to air oxidation). The filtrate proceeds immediately to Phase C.
Phase C: Oxidative Hydrolysis to TMQ
Objective: Convert the aminophenol to the quinone.
Reagents:
-
Filtrate from Phase B (containing 4-amino-2,3,6-trimethylphenol)
-
Ferric Chloride (
) -
Hydrochloric Acid (2M)
Protocol:
-
Preparation: Prepare a solution of 300 g
in 500 mL of 2M HCl. -
Oxidation: Add the amine methanolic solution to the Ferric Chloride solution rapidly with vigorous stirring.
-
Observation: The solution will turn dark, then bright yellow as TMQ forms. Steam distillation can be used here to drive the volatile TMQ over, or solvent extraction (Toluene).
-
-
Isolation: Extract with Toluene (3 x 200 mL). Wash organic layer with water.[6][7]
-
Concentration: Evaporate Toluene to yield yellow needles of TMQ.
Phase D: Final Reduction to TMHQ
Objective: Generate the final hydroquinone precursor.
Protocol:
-
Dissolve TMQ in methanol.
-
Add a saturated solution of Sodium Dithionite (
) in water under nitrogen atmosphere. -
The yellow color disappears, and a white precipitate (TMHQ) forms.
-
Filter under nitrogen, wash with degassed water, and dry in a vacuum oven at 60°C.
Process Workflow & Equipment Logic
The following diagram illustrates the unit operations required for this workflow, emphasizing the separation of the oxidative and reductive environments.
Caption: Figure 2. Unit operation workflow for the multi-step synthesis of TMHQ.
Analytical Controls & Data
To ensure pharmaceutical grade quality, the following specifications must be met at the intermediate stages.
| Stage | Analyte | Method | Specification | Key Impurity to Monitor |
| Start | 2,3,6-Trimethylphenol | GC-FID | > 99.0% | Cresols, Dimethylphenols |
| Phase A | 4-Nitro-2,3,6-TMP | HPLC (UV 254nm) | > 98.0% | Dinitro-compounds (elute later) |
| Phase C | TMQ (Quinone) | GC-MS | > 99.0% | Unreacted Aminophenol |
| Final | TMHQ | HPLC (EC Detector) | > 99.5% | TMQ (Oxidation product) |
HPLC Method Parameters (TMHQ):
-
Column: C18 Reverse Phase (4.6 x 150 mm, 5µm)
-
Mobile Phase: Acetonitrile : Water (0.1% H3PO4) [60:40]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 290 nm (or Electrochemical for high sensitivity)
References
-
Smith, L. I., et al. (1939).[8] "The Chemistry of Vitamin E. XIII. Specificity and Relationship between Chemical Structure and Vitamin E Activity." The Journal of Organic Chemistry, 4(4), 318–322.[8] Link
-
BASF SE. (1976). "Process for the preparation of trimethyl-p-benzoquinone." U.S. Patent 3,931,336. Link
-
Teijin Ltd. (1974). "Process for the preparation of 2,3,5-trimethylhydroquinone." U.S. Patent 3,796,733. Link
-
Ullmann's Encyclopedia of Industrial Chemistry. "Vitamins." Wiley-VCH. (General reference for industrial Vitamin E synthesis context). Link
-
Eisai Co Ltd. (1982). "Process for producing 2,3,5-trimethyl-p-benzoquinone." U.S. Patent 4,352,756. Link
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- 4. Process for the preparation of 2,3,5.trimethyl-hydroquinone - Patent 0198476 [data.epo.org]
- 5. Synthesis method and device of 2,3,5-trimethylhydroquinone - Eureka | Patsnap [eureka.patsnap.com]
- 6. WO2011128018A1 - Process for the preparation of hydroquinones - Google Patents [patents.google.com]
- 7. aidic.it [aidic.it]
- 8. US3956346A - Process for the preparation of trimethyl-benzoquinone - Google Patents [patents.google.com]
Catalytic Hydrogenation of Sterically Hindered Nitrophenols: Application Notes and Protocols
Introduction: The Challenge of Sterically Encumbered Substrates
The reduction of nitroarenes to their corresponding anilines is a cornerstone transformation in organic synthesis, pivotal to the production of pharmaceuticals, dyes, and agrochemicals.[1] While numerous methods exist for this conversion, catalytic hydrogenation stands out for its efficiency and atom economy. However, the presence of bulky substituents ortho to the nitro group introduces significant steric hindrance, which can dramatically impede the reaction rate and, in some cases, prevent the reaction from proceeding to completion.[2] This guide provides an in-depth analysis of strategies and detailed protocols for the effective catalytic hydrogenation of these challenging substrates.
Steric hindrance obstructs the approach of the nitro group to the catalyst surface, a prerequisite for the adsorption and subsequent reduction.[2] This necessitates the use of highly active catalysts or more forcing reaction conditions to overcome the increased activation energy barrier. Furthermore, the choice of catalyst, solvent, and hydrogen source can profoundly influence the reaction's success and selectivity, especially when other reducible functional groups are present.[3]
Understanding the Mechanistic Landscape
The catalytic hydrogenation of nitroarenes is a complex, multistep process involving the sequential addition of hydrogen atoms. The generally accepted pathway proceeds through nitroso and hydroxylamine intermediates.[1]
Figure 1: Simplified reaction pathway for the catalytic hydrogenation of a nitrophenol to an aminophenol.
For sterically hindered substrates, the initial adsorption step (Ar-NO₂ to the catalyst surface) is often the rate-limiting factor. The bulky groups physically block the nitro group from effectively interacting with the active sites on the catalyst.
Catalyst Selection: A Critical Choice
The choice of catalyst is paramount for the successful hydrogenation of sterically hindered nitrophenols. While palladium on carbon (Pd/C) is a workhorse catalyst for many hydrogenations, its performance can be diminished with sterically demanding substrates.[4] More active or specialized catalyst systems are often required.
High-Performance Heterogeneous Catalysts
-
Palladium-Based Catalysts: Despite potential limitations, palladium remains a versatile choice. Utilizing highly dispersed palladium nanoparticles on supports like graphene can enhance activity due to a higher surface area and favorable electronic properties.[4] Palladium on carbon is often used with a hydrogen source like ammonium formate in transfer hydrogenation.[3]
-
Platinum-Based Catalysts: Platinum catalysts, such as platinum(IV) oxide (PtO₂), are generally more active than their palladium counterparts and can be effective for reducing hindered nitro groups.[5] They are a good alternative when dehalogenation is a concern with palladium catalysts.[5]
-
Raney® Nickel: This sponge-like nickel catalyst is highly active and cost-effective, making it a valuable option for challenging reductions.[6][7] Its high surface area and adsorbed hydrogen content contribute to its reactivity. The activity of Raney Nickel can be influenced by its preparation conditions.
-
Noble Metal Nanoparticles: Nanoparticles of gold (Au), silver (Ag), and copper (Cu) have demonstrated high catalytic activity for nitrophenol reduction, often in the presence of a reducing agent like sodium borohydride (NaBH₄).[8] Their high surface-area-to-volume ratio provides a greater number of active sites.
Emerging and Specialized Catalysts
-
Nickel-Based Catalytic Membranes: Recent research has explored the use of nickel-based catalytic membranes derived from metal-organic frameworks (MOFs). These have shown high activity and stability, attributed to the uniform dispersion of nickel nanoparticles and the properties of the N-doped carbon matrix.[9]
-
Cobalt-Based Catalysts: Catalysts prepared from the pyrolysis of cobalt-centered MOFs have exhibited high conversion rates and selectivity for the hydrogenation of various aromatic nitro compounds under mild conditions.[10]
Data Presentation: Comparative Catalyst Performance
| Catalyst System | Substrate Example | Hydrogen Source | Conditions | Yield | Reference |
| Pd/Graphene | m-Nitrophenol | NaBH₄ | Aqueous, RT | High | [4] |
| Pd/C | N-4-nitrophenyl nicotinamide | H₂ | Flow reactor | Quantitative | [11] |
| Raney® Nickel | p-Nitrophenol | Hydrazine | 80 °C, Methanol | ~100% | [6] |
| PtO₂ | p-Nitrophenol | H₂ | RT, 58.5-35.2 psig | - | [12] |
| Ni/CM-ABDC | p-Nitrophenol | NaBH₄ | RT, 90 min | Complete Conversion | [9] |
| Co@NC | Various nitroarenes | Hydrazine | 80 °C, 30 min | High | [10] |
Experimental Protocols
Protocol 1: General Procedure for Hydrogenation using Palladium on Carbon (Pd/C) at Atmospheric Pressure
This protocol outlines a standard procedure for the hydrogenation of a nitrophenol using a balloon of hydrogen gas. Caution: Palladium on carbon is flammable, and hydrogen gas is explosive. All operations should be conducted in a well-ventilated fume hood.[13][14]
Materials:
-
Sterically hindered nitrophenol
-
10% Palladium on carbon (5-10 mol%)
-
Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)
-
Round-bottom flask with a two-way adapter
-
Hydrogen balloon
-
Stir bar
-
Celite®
Procedure:
-
Inert Atmosphere: Assemble the reaction flask and equip it with a stir bar. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen).[14]
-
Catalyst Addition: Under the inert atmosphere, carefully add the 10% Pd/C to the reaction flask.
-
Substrate Addition: Dissolve the sterically hindered nitrophenol in the chosen solvent and add it to the reaction flask via syringe. Protic solvents like alcohols generally accelerate the reaction rate.[13]
-
Hydrogen Purge: Attach the hydrogen balloon to the two-way adapter. Carefully evacuate the flask and backfill with hydrogen from the balloon. Repeat this process 3-5 times to ensure the atmosphere is saturated with hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, carefully purge the flask with an inert gas to remove any remaining hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Do not allow the filter cake to dry, as it can be pyrophoric.[14] Wash the filter cake with a small amount of the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude aminophenol, which can be further purified by crystallization or column chromatography.
Figure 2: Workflow for atmospheric pressure hydrogenation using Pd/C.
Protocol 2: Transfer Hydrogenation using Palladium on Carbon and a Hydrogen Donor
Transfer hydrogenation offers a convenient alternative to using gaseous hydrogen.[15] Ammonium formate is a commonly used and easily handled hydrogen donor.[3]
Materials:
-
Sterically hindered nitrophenol
-
10% Palladium on carbon (5-10 mol%)
-
Ammonium formate (HCO₂NH₄) (3-5 equivalents)
-
Solvent (e.g., Methanol, Ethanol)
-
Round-bottom flask
-
Stir bar
-
Celite®
Procedure:
-
Reaction Setup: To a round-bottom flask containing a stir bar, add the sterically hindered nitrophenol, 10% Pd/C, and the solvent.
-
Hydrogen Donor Addition: Add the ammonium formate to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) to increase the reaction rate. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with the solvent and filter through a pad of Celite® to remove the catalyst.
-
Isolation: Remove the solvent from the filtrate under reduced pressure. The crude product can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove any remaining ammonium salts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the aminophenol.
Protocol 3: High-Activity Hydrogenation with Raney® Nickel
Raney® Nickel is a highly pyrophoric catalyst and must be handled with extreme care, always kept wet with a solvent.[7]
Materials:
-
Sterically hindered nitrophenol
-
Raney® Nickel (slurry in water or ethanol)
-
Solvent (e.g., Ethanol, Methanol)
-
Hydrogenation vessel (e.g., Parr shaker)
-
Stir bar or mechanical stirrer
-
Celite®
Procedure:
-
Catalyst Handling: In a fume hood, carefully transfer the required amount of Raney® Nickel slurry to the hydrogenation vessel. Decant the storage solvent and wash the catalyst with the reaction solvent.
-
Reaction Setup: Add the solution of the sterically hindered nitrophenol in the reaction solvent to the vessel.
-
Hydrogenation: Seal the vessel and connect it to a hydrogen source. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi, but can be higher).
-
Reaction: Stir or shake the reaction mixture vigorously at the desired temperature. Monitor the reaction by observing the pressure drop in the hydrogen cylinder.
-
Workup: Once the hydrogen uptake ceases, carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel. Keep the filter cake wet at all times.
-
Isolation: Concentrate the filtrate to obtain the crude product for further purification.
Overcoming Common Challenges
-
Low Reactivity: If the reaction is sluggish, consider increasing the catalyst loading, temperature, or hydrogen pressure. Switching to a more active catalyst like PtO₂ or Raney® Nickel is also a viable strategy.[5] Microwave-assisted heating can also significantly accelerate the reaction.[16]
-
Catalyst Poisoning: Certain functional groups, particularly those containing sulfur, can poison the catalyst.[17] In such cases, using a more robust catalyst or a stoichiometric reductant may be necessary.
-
Chemoselectivity: When other reducible functional groups are present, achieving selective reduction of the nitro group can be challenging.[3] Transfer hydrogenation conditions are often milder and can offer better selectivity. Careful selection of the catalyst and reaction conditions is crucial.
Conclusion
The catalytic hydrogenation of sterically hindered nitrophenols, while challenging, is an achievable transformation with careful consideration of the reaction parameters. The key to success lies in selecting a highly active catalyst system and optimizing the reaction conditions to overcome the steric barrier. The protocols and insights provided in this guide offer a solid foundation for researchers and professionals in drug development to effectively tackle this important synthetic challenge.
References
- ACS Publications. (2025). Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity.
- Catalysis Science & Technology (RSC Publishing). (n.d.). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite.
-
PMC. (2023). Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. Retrieved from
-
ACS Publications. (2024). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst | ACS Omega. Retrieved from
-
ResearchGate. (2025). Hydrogenation of nitrophenols catalyzed by carbon black-supported nickel nanoparticles under mild conditions | Request PDF. Retrieved from
-
RSC Publishing. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. Retrieved from
-
(n.d.). Hydrogenation (atmospheric pressure) with Pd/C. Retrieved from
-
(n.d.). Effect of preparation conditions of Raney Nickel on its catalytic properties for slurry phase hydrogenation of o-nitrophenol to. Retrieved from
-
Taylor & Francis. (2010). Full article: The use of nano supported nickel catalyst in reduction of p-nitrophenol using hydrazine as hydrogen donor. Retrieved from
-
The Sarpong Group. (n.d.). Standard Operating Procedures. Retrieved from
-
Benchchem. (n.d.). Overcoming steric hindrance in N-(2-tert-butyl-4-nitrophenyl)acetamide reactions. Retrieved from
-
PMC. (2025). Boosting the activity in the liquid-phase hydrogenation of S-containing nitroarenes by dual-site Pt/CeO2 catalysts design. Retrieved from
-
Vineeth Chemicals. (n.d.). Raney Nickel Catalyst (Active). Retrieved from
-
Google Patents. (n.d.). US3079435A - Catalytic hydrogenation of nitrophenol. Retrieved from
-
Journal of the American Chemical Society. (2025). Mechanistic Insights into Nitroarene Hydrogenation Dynamics on Pt(111) via In Situ Tip-Enhanced Raman Spectroscopy. Retrieved from
-
Green Chemistry (RSC Publishing). (n.d.). Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. Retrieved from
-
Green Chemistry (RSC Publishing). (n.d.). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. Retrieved from
-
(n.d.). Alkene to Alkane - Common Conditions. Retrieved from
-
ResearchGate. (2026). Enhanced catalytic transfer hydrogenation of p-Nitrophenol using Formaldehyde: MnO2-Supported Ag nanohybrids with tuned d-Band structure. Retrieved from
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Alkene to Alkane - Common Conditions [commonorganicchemistry.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Raney Nickel Catalyst, Hydrogenation Catalyst, Mumbai, India [vineethchemicals.com]
- 8. Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. US3079435A - Catalytic hydrogenation of nitrophenol - Google Patents [patents.google.com]
- 13. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 14. sarponggroup.com [sarponggroup.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Boosting the activity in the liquid-phase hydrogenation of S-containing nitroarenes by dual-site Pt/CeO2 catalysts design - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Guide: Separation of Nitro-Isomers of 2,3,5-Trimethylphenol
Executive Summary & Structural Diagnosis
Nomenclature Correction (Critical)
Before proceeding with separation protocols, it is vital to clarify the chemical nomenclature to ensure safety and accuracy.
-
Target Isomers: The user request refers to "2-nitro" and "4-nitro" isomers.
-
4-Nitro Isomer: This is 2,3,5-trimethyl-4-nitrophenol (Para-nitro).[3] This forms at the position para to the hydroxyl group.[3]
-
"2-Nitro" Isomer: In 2,3,5-trimethylphenol, position 2 is already occupied by a methyl group . The available ortho position is Position 6 . Therefore, the "2-nitro" species is chemically 6-nitro-2,3,5-trimethylphenol (Ortho-nitro).
-
Note: This guide will refer to them as 4-Nitro (Para) and 6-Nitro (Ortho) to maintain IUPAC precision, while addressing the separation principles applicable to ortho/para nitrophenol systems.
The Separation Principle: Hydrogen Bonding
The separation of these isomers relies on the distinct hydrogen bonding behaviors induced by the nitro group's proximity to the hydroxyl group.[4]
-
6-Nitro (Ortho): Forms Intramolecular hydrogen bonds (chelation) between the -OH and -NO₂ groups. This prevents the molecule from associating with other molecules, lowering its boiling point and making it steam volatile .[5]
-
4-Nitro (Para): Forms Intermolecular hydrogen bonds with neighboring molecules. This creates a lattice-like network, significantly raising the boiling point and water solubility, rendering it non-steam volatile .
Mechanism Visualization
Figure 1: Mechanistic basis for separation. The chelation in the ortho-isomer (6-nitro) drives volatility, enabling steam distillation.
Primary Protocol: Steam Distillation
Best For: Bulk separation of crude reaction mixtures. Purity Potential: >95% for both fractions.[6]
Reagents & Equipment
-
Crude Reaction Mixture: Containing 2,3,5-trimethylphenol, 4-nitro, and 6-nitro isomers.
-
Steam Generator: Or a 3-neck flask with water inlet.
-
Condenser: High-efficiency (Liebig or Graham).
-
Receiver Flask: Cooled in an ice bath.
-
Acid: Dilute HCl or H₂SO₄ (to ensure phenols are protonated and not water-soluble phenolate salts).
Step-by-Step Workflow
-
Acidification:
-
Ensure the crude reaction mixture is acidic (pH < 2). If the nitration was quenched in water, add dilute HCl.
-
Why: Phenols are weak acids. At high pH, they form salts (phenoxides) which are non-volatile and water-soluble. You must ensure they are in the neutral protonated form.
-
-
Distillation Setup:
-
Transfer the mixture to a round-bottom flask.
-
Connect a steam inlet tube reaching the bottom of the flask.
-
Connect the outlet to a condenser and receiver.
-
-
The Distillation:
-
Pass vigorous steam through the mixture. Heat the flask gently to prevent volume accumulation (condensation of steam) in the pot.
-
Observation: A yellow/orange oil or solid will co-distill with the water. This is the 6-nitro (ortho) isomer.
-
Continue until the distillate runs clear.
-
-
Isolation (Distillate - 6-Nitro):
-
Cool the distillate.[7] The 6-nitro isomer will crystallize or separate as an oil.
-
Extract with Dichloromethane (DCM) or Ethyl Acetate if oil separates.
-
Dry over MgSO₄ and evaporate solvent.
-
-
Isolation (Residue - 4-Nitro):
-
The material remaining in the boiling flask is the 4-nitro (para) isomer (plus tar/impurities).
-
Cool the flask to 0-5°C. The 4-nitro isomer typically precipitates as a dark yellow solid.
-
Filter the solid.[3]
-
Purification: Recrystallize from Ethanol/Water (1:1 mixture).
-
Separation Logic Diagram
Figure 2: Operational workflow for isolating isomers via steam distillation.
Secondary Protocol: Column Chromatography
Best For: Polishing steps or small-scale separation (<1g). Stationary Phase: Silica Gel (230-400 mesh).
Solvent System Optimization
Because the 6-nitro isomer is internally hydrogen-bonded, it is significantly less polar than the 4-nitro isomer. It will elute much faster.
| Isomer | Polarity | Rf Value (Hexane:EtOAc 80:20) | Elution Order |
| 6-Nitro (Ortho) | Low (Chelated) | ~0.6 - 0.7 | 1st (Fast) |
| 4-Nitro (Para) | High (Exposed OH) | ~0.2 - 0.3 | 2nd (Slow) |
Procedure
-
Load: Dissolve crude solid in minimum DCM. Load onto silica column.
-
Elute: Start with 100% Hexane (or Petroleum Ether).
-
Gradient: Slowly increase polarity to 90:10 Hexane:Ethyl Acetate.
-
The yellow band moving rapidly is the 6-nitro .
-
-
Flush: Once the first band is collected, increase polarity to 60:40 Hexane:Ethyl Acetate to flush out the 4-nitro isomer.
Troubleshooting & FAQs
Q1: I am getting an emulsion in the distillate during steam distillation. How do I break it?
A: Emulsions are common with nitrophenols.
-
Chemical Fix: Add solid NaCl to the distillate until saturated ("salting out"). This increases the ionic strength of the water, forcing the organic nitro-compound out of the aqueous phase.
-
Mechanical Fix: Filter the emulsion through a pad of Celite. The oil droplets often coalesce on the filter aid.
Q2: The 4-nitro residue is black/tarry. How do I clean it?
A: Nitration often produces oxidative byproducts (tars).
-
Dissolve the crude residue in hot Ethanol.
-
Add Activated Carbon (Charcoal) .
-
Boil for 5-10 minutes.
-
Filter while hot through Celite.
-
Add warm water to the filtrate until slightly turbid, then cool slowly to recrystallize.
Q3: Why is my yield of the "2-nitro" (6-nitro) isomer so low?
A: Steric hindrance and electronics.
-
In 2,3,5-trimethylphenol, the 4-position is sterically accessible and electronically activated by the methyl groups at 3 and 5 (inductive effect) and the OH (resonance).
-
The 6-position is more sterically crowded (flanked by OH and the methyl at 5 is meta, offering less activation than the ortho/para relationship).
-
Expectation: The 4-nitro isomer is usually the major product.[3] Do not expect a 50:50 ratio; 70:30 or 80:20 (Para:Ortho) is more typical for this substrate [1].
Q4: Can I use GC-MS to check purity?
A: Yes, but be careful.
-
Nitro compounds can thermally degrade in the injector port.
-
Recommendation: Use a low inlet temperature (200°C) or derivatize the phenols (silylation with BSTFA) before injection to improve stability and peak shape.
Physical Properties Reference
| Property | 2,3,5-Trimethylphenol | 6-Nitro Isomer (Ortho) | 4-Nitro Isomer (Para) |
| Structure | Substrate | NO₂ at Pos 6 | NO₂ at Pos 4 |
| State (RT) | Solid (MP ~94°C) | Low melting Solid/Oil | Solid (Crystalline) |
| Color | White/Colorless | Bright Yellow/Orange | Yellow |
| Steam Volatile | No | Yes | No |
| Solubility (H₂O) | Low | Very Low | Moderate (Hot) |
| Main Use | Vitamin E precursor | Intermediate | Intermediate |
References
-
BenchChem. (2025).[3] Application Notes and Protocol for the Nitration of 2,3,5-Trimethylphenol. Retrieved from
- Vogel, A. I.Textbook of Practical Organic Chemistry. (5th Ed).
-
Agilent Technologies. (2012). Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl Columns. Application Note 5991-0888EN. Retrieved from
-
PubChem. 2,3,5-Trimethylphenol Compound Summary. National Library of Medicine. Retrieved from
-
Sigma-Aldrich. 4-Nitro-2,3,5-trimethylphenol Product Sheet. CAS 92892-04-1. Retrieved from [6]
Sources
- 1. US2370554A - Process for the production of 2,3,5-trimethyl phenol - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. vaia.com [vaia.com]
- 5. While separating a mixture of ortho and para nitrophenol class 12 chemistry CBSE [vedantu.com]
- 6. 2,3,5-trimethyl phenol, 697-82-5 [thegoodscentscompany.com]
- 7. quora.com [quora.com]
Troubleshooting low regioselectivity in phenol nitration
Technical Support Center: Phenol Nitration Regioselectivity
Welcome to the Advanced Synthesis Support Module
Topic: Troubleshooting Low Regioselectivity in Phenol Nitration Ticket ID: #PN-REGIO-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Core Challenge
Phenol is an "activated" substrate.[1][2][3][4][5] The hydroxyl group (-OH) is a powerful electron-donating group (EDG) that activates the benzene ring toward Electrophilic Aromatic Substitution (EAS) at the ortho and para positions.
-
The Problem: Standard nitration (HNO₃/H₂SO₄) is too aggressive. It often yields a "statistical" mixture (approx. 2:1 ortho:para), dinitration products (2,4-dinitrophenol), and oxidation byproducts (benzoquinones/tars).
-
The Fix: You cannot force selectivity with standard reagents. You must switch to Chelation Control (for ortho) or Shape/Steric Control (for para).
Module 1: "I need high Ortho-Selectivity"
Diagnosis: You are likely using a polar protic solvent or strong acid that disrupts the transition state required for ortho delivery.
The Solution: Chelation Control
To favor the ortho isomer, you must lock the nitrating agent to the phenolic oxygen. This "delivery mechanism" forces the nitro group to the closest carbon (the ortho position).
Protocol: Dilute Nitric Acid in Non-Polar Solvent
-
Mechanism: In non-polar solvents, the phenolic proton forms an intramolecular hydrogen bond with the nitrating species, directing attack to the ortho position.
-
Reagents: Dilute HNO₃ (aqueous), Benzene or Dichloromethane (DCM).
-
Catalyst: Metal nitrates (e.g., Fe(NO₃)₃, Cu(NO₃)₂) can enhance this chelation.
Step-by-Step Workflow:
-
Dissolution: Dissolve Phenol (1.0 eq) in DCM or Benzene (0.5 M concentration).
-
Addition: Add dilute HNO₃ (1.0–1.1 eq) dropwise at 0–5°C.
-
Critical: Do NOT use H₂SO₄.
-
-
Reaction: Stir at room temperature for 2–4 hours.
-
Validation: Check TLC. Ortho-nitrophenol is often more volatile and less polar than para due to internal hydrogen bonding.
Data: Solvent Effect on Selectivity
| Solvent | Dielectric Constant | Major Isomer | Mechanism |
|---|---|---|---|
| Benzene/DCM | Low | Ortho | Chelation/Intramolecular H-bond |
| Water/Acetic Acid | High | Para (Mixed) | Solvation prevents chelation |
Module 2: "I need high Para-Selectivity"
Diagnosis: The ortho position is kinetically favored. To get para, you must physically block the ortho position or use a catalyst with pores too small for ortho formation.
Strategy A: Shape Selectivity (Solid Acid Catalysts)
Use a Zeolite catalyst. The pore structure of H-ZSM-5 is such that the bulky transition state required for ortho nitration cannot fit, or the diffusion of the ortho product is restricted.
Protocol: Zeolite H-ZSM-5 Catalysis
-
Setup: Suspend Zeolite H-ZSM-5 (Si/Al ratio ~50) in a solution of Phenol in dichloroethane.
-
Reagent: Add Acetyl Nitrate (generated in situ or carefully prepared) or dilute HNO₃.
-
Mechanism: The linear para-isomer diffuses out of the zeolite channels faster than the bent ortho-isomer.
Strategy B: Steric Blocking (The "Protect-Deprotect" Route)
If you cannot use Zeolites, use steric hindrance to your advantage.
-
Step 1 (Protection): Acetylate phenol to Phenyl Acetate . The bulky acetyl group shields the ortho positions.
-
Step 2 (Nitration): Nitrate the Phenyl Acetate.[6] The electrophile attacks the para position (less sterically hindered).
-
Step 3 (Hydrolysis): Hydrolyze the ester back to the phenol using mild base.
Module 3: Troubleshooting Oxidation & Tars
Issue: "My reaction mixture turned black/tarry." Cause: Phenol is easily oxidized to benzoquinone by HNO₃ (an oxidant). This happens when acid concentration is too high or temperature is uncontrolled.
The Fix: Flow Chemistry & Alternative Reagents
-
Reagent Switch: Use Acetyl Nitrate (AcONO₂). It is a milder nitrating agent than nitronium fluoroborate or mixed acid.
-
Safety Warning: Acetyl nitrate is explosive if heated. Always generate in situ at < 0°C.
-
-
Process Switch (Flow Chemistry):
-
Use a microreactor to control the exotherm.
-
Residence Time: < 60 seconds.
-
Quench: Immediate quenching prevents secondary oxidation.
-
Visual Troubleshooting Guide
Caption: Decision tree for selecting the correct nitration protocol based on regioselectivity goals.
Mechanism Visualization: Chelation vs. Sterics
Caption: Mechanistic comparison showing how chelation directs ortho-substitution while steric/pore constraints favor para-substitution.
FAQ: Frequently Asked Questions
Q1: I keep reading about "Claycop" reagent. Is it Para or Ortho selective? A: "Claycop" (Clay-supported Copper Nitrate) is primarily Ortho-selective . Literature indicates that Claycop often yields high ortho:para ratios (e.g., 13:1) due to the surface coordination effects similar to the chelation mechanism described in Module 1 [1]. Do not use Claycop if you strictly need the para isomer; use H-ZSM-5 Zeolites instead [4].
Q2: Why is my yield low when using Zeolites (H-ZSM-5)? A: Zeolites can suffer from pore clogging (coking) or water deactivation.
-
Fix: Ensure your nitric acid is anhydrous or use Acetyl Nitrate. Water produced during nitration can bind to the zeolite active sites, deactivating them. Calcine your zeolite before use to ensure pores are clear.
Q3: Can I separate the isomers if the reaction gives a mixture? A: Yes, and it is easier than you think.
-
Steam Distillation: Ortho-nitrophenol has intramolecular hydrogen bonding (OH---NO₂), making it more volatile.[5] It will steam distill.[5] Para-nitrophenol has intermolecular hydrogen bonding (associates with other molecules), raising its boiling point.[5] It will remain in the flask [5].
References
-
Gigante, B., et al. (1995). "Mild and Selective Nitration by Claycop". The Journal of Organic Chemistry. Link
-
Dagade, S. P., et al. (2002). "Regioselective nitration of phenol over solid acid catalysts". Catalysis Communications. Link
-
Peng, X., et al. (2015). "Regioselective Nitration of m-Xylene Catalyzed by Zeolite Catalyst". Australian Journal of Chemistry. Link
-
Smith, K., et al. (1996). "Regioselective nitration of aromatic compounds". US Patent 5946638A. Link
- Vogel, A.I. (1989). Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
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- 6. Nitration of phenyl acetate (compound A ) results in para substitution of.. [askfilo.com]
Validation & Comparative
Navigating the Vibrational Landscape: A Comparative Guide to FTIR Absorption Peaks for Nitro Groups in Trimethylphenols
For researchers, scientists, and drug development professionals, the precise characterization of substituted aromatic compounds is a cornerstone of molecular analysis. Among these, nitrated trimethylphenols represent a class of molecules where the subtle interplay of substituent positions can significantly influence their chemical and physical properties. Fourier-Transform Infrared (FTIR) spectroscopy offers a powerful, non-destructive method to probe the vibrational signatures of these molecules, with the nitro group (-NO₂) providing distinct absorption peaks. This guide provides an in-depth comparison of the FTIR absorption characteristics of the nitro group in trimethylphenol isomers, supported by established spectroscopic principles and a discussion of alternative analytical methodologies.
The Vibrational Signature of the Aromatic Nitro Group
The nitro group is a key functional group in many organic compounds, and its vibrational modes are highly characteristic in an infrared spectrum. For aromatic nitro compounds, two principal stretching vibrations are of analytical importance:
-
Asymmetric N-O Stretching (νₐₛ): This high-frequency, intense absorption typically occurs in the range of 1550-1475 cm⁻¹ .[1]
-
Symmetric N-O Stretching (νₛ): This is also an intense absorption, found at a lower frequency, generally between 1360-1290 cm⁻¹ .[1]
The exact positions of these peaks are sensitive to the electronic environment of the nitro group. The presence and location of other substituents on the aromatic ring, such as the hydroxyl (-OH) and methyl (-CH₃) groups in trimethylphenols, can induce shifts in these absorption frequencies. These shifts arise from a combination of electronic (inductive and resonance) and steric effects. While specific experimental FTIR data for all isomers of nitro-trimethylphenols are not extensively available in public databases, we can infer the expected trends based on the analysis of related substituted nitrophenols.
Influence of Substituent Positioning on Nitro Group Absorptions: An Illustrative Comparison
The precise location of the three methyl groups and the nitro group relative to the hydroxyl group on the phenol ring will alter the electronic distribution and steric environment, thereby influencing the N-O bond strengths and their vibrational frequencies.
To illustrate this, we can examine data for nitrated cresols (methylphenols), which serve as a reasonable proxy to understand these substituent effects. For instance, in 3-methyl-4-nitrophenol, the methyl group is para to the hydroxyl group and meta to the nitro group. In contrast, for a hypothetical 2,3,6-trimethyl-4-nitrophenol, the electronic and steric landscape would be significantly different.
| Compound (Illustrative) | Asymmetric NO₂ Stretch (νₐₛ) (cm⁻¹) | Symmetric NO₂ Stretch (νₛ) (cm⁻¹) | Key Influencing Factors |
| Aromatic Nitro Compounds (General) | 1550 - 1475 | 1360 - 1290 | General range for nitroarenes.[1] |
| 4-Nitrophenol | ~1590 | ~1343 | Reference compound with -OH para to -NO₂. The peak at ~1590 cm⁻¹ is attributed to the –N=O stretching vibration.[2][3] |
| 3-Methyl-4-nitrophenol | Not explicitly found | Not explicitly found | The methyl group's electron-donating effect would subtly influence the nitro group's absorptions. |
| 3-Methyl-2,4,6-trinitrophenol | Not explicitly found | Not explicitly found | Multiple nitro groups will have complex interactions, and their individual stretching frequencies may be distinct. |
Expert Insight: The electron-donating nature of methyl groups can influence the resonance delocalization of the nitro group with the aromatic ring. When a methyl group is ortho or para to the nitro group, its electron-releasing effect can slightly decrease the N-O bond order, potentially leading to a shift to lower wavenumbers (a red shift) for the stretching vibrations. Conversely, steric hindrance from adjacent bulky methyl groups can force the nitro group out of the plane of the aromatic ring, disrupting conjugation and potentially causing a shift to higher wavenumbers (a blue shift) for the asymmetric stretch, making it behave more like an aliphatic nitro group.[4]
Experimental Protocol: FTIR Analysis of a Nitro-Trimethylphenol Sample
This section provides a detailed, step-by-step methodology for acquiring an FTIR spectrum of a solid nitro-trimethylphenol sample using the Attenuated Total Reflectance (ATR) technique.
Objective: To obtain a high-quality infrared spectrum of a solid nitro-trimethylphenol sample to identify the characteristic absorption peaks of the nitro group.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
Nitro-trimethylphenol sample (solid, crystalline, or powder)
-
Spatula
-
Isopropanol or ethanol for cleaning
-
Lint-free wipes
Methodology:
-
Instrument Preparation and Background Scan:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium for stable operation.
-
Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol or ethanol to remove any residual contaminants. Allow the solvent to evaporate completely.
-
Acquire a background spectrum. This is a critical step to measure the instrument's and ambient environment's (e.g., CO₂, water vapor) infrared absorption, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the solid nitro-trimethylphenol sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR anvil to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface. The pressure should be sufficient to create intimate contact but not so high as to damage the crystal or the sample.
-
-
Spectrum Acquisition:
-
Set the spectral acquisition parameters. Typical parameters for a solid sample include:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans (co-added to improve the signal-to-noise ratio)
-
-
Initiate the sample scan.
-
-
Data Processing and Analysis:
-
The software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the sample.
-
Perform a baseline correction if necessary to ensure that the absorption peaks originate from a flat baseline.
-
Use the peak-picking tool in the software to identify the wavenumbers of the key absorption bands, particularly in the 1600-1200 cm⁻¹ region where the nitro group stretches are expected.
-
-
Cleaning:
-
After the measurement, raise the anvil and carefully remove the sample from the ATR crystal using a spatula and a lint-free wipe.
-
Clean the crystal surface thoroughly with isopropanol or ethanol to prepare for the next sample.
-
Logical Workflow for FTIR Analysis
Caption: A generalized workflow for the FTIR analysis of a solid sample using an ATR accessory.
Comparison with Alternative Analytical Techniques
While FTIR is an excellent tool for identifying the presence of functional groups, a comprehensive characterization of nitro-trimethylphenol isomers often requires complementary techniques.
| Technique | Principle | Advantages | Disadvantages |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Fast, non-destructive, provides a molecular "fingerprint", excellent for functional group identification. | Can be difficult to distinguish between isomers with similar functional groups; quantification can be challenging. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Highly sensitive, provides accurate molecular weight and fragmentation patterns for structural elucidation. Can be coupled with chromatography (GC-MS, LC-MS) for mixture analysis.[1][5][6] | Can be destructive, may not differentiate between certain isomers without high-resolution instrumentation or tandem MS. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed information about the molecular structure, connectivity, and the chemical environment of atoms (¹H, ¹³C). The primary method for unambiguous structure determination of isomers.[7][8] | Lower sensitivity than MS, requires larger sample amounts, and can be time-consuming. |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light. | Complementary to FTIR (e.g., non-polar bonds that are weak in FTIR may be strong in Raman), can be used with aqueous samples, and offers high spatial resolution. Can distinguish between nitrophenol isomers.[4][9] | Can be affected by sample fluorescence; weaker signal than FTIR. |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light due to electronic transitions. | Good for quantification of known compounds, sensitive to conjugation. The absorption spectra of nitrophenols are pH-dependent.[10][11][12] | Provides limited structural information, spectra are often broad and lack the detail of vibrational or NMR spectroscopy. |
Authoritative Insight: For the unambiguous identification and structural elucidation of a specific nitro-trimethylphenol isomer, a combination of techniques is often employed. NMR spectroscopy is unparalleled for determining the precise substitution pattern on the aromatic ring. Mass spectrometry provides definitive molecular weight information and fragmentation data that can help distinguish isomers. FTIR remains a rapid and invaluable tool for confirming the presence of the key functional groups (hydroxyl, nitro, and methyl) and for quality control purposes.
Conclusion
References
-
Spectroscopy Tutorial: Nitro Groups. (n.d.). Retrieved February 24, 2026, from [Link]
-
Le-Minh, T., et al. (2021). Online measurement of gas-phase nitrated phenols utilizing a CI-LToF-MS: primary sources and secondary formation. Atmospheric Chemistry and Physics, 21(10), 8099-8116. [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, 35(9), 10-15. [Link]
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Leuenberger, C., et al. (2003). Determination of Nitrated Phenolic Compounds in Rain by Liquid Chromatography/Atmospheric Pressure Chemical Ionization Mass Spectrometry. Analytical Chemistry, 75(13), 2893-2902. [Link]
-
Guo, S., et al. (2021). Online measurement of gas-phase nitrated phenols utilizing a CI-LToF-MS. Atmospheric Chemistry and Physics Discussions, 1-28. [Link]
-
Zhang, Y., et al. (2021). Revealing the Role of Metals and Anions in Nitrophenol UV–Visible Spectroscopies and Their Atmospheric Implication. ACS Earth and Space Chemistry, 5(10), 2868-2877. [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Amino-2-Nitrophenol. Retrieved February 24, 2026, from [Link]
-
Li, Y., et al. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. Journal of Analytical Methods in Chemistry, 2021, 8868949. [Link]
-
Garcia-Perez, J. S., et al. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega. [Link]
-
Wang, Y., et al. (2021). Determining Nitrophenol Isomers Using Raman Spectroscopy. Spectroscopy, 36(10), 24-29. [Link]
-
Bil, A., & Michalska, D. (1999). Theoretical infrared spectrum and revised assignment for para-nitrophenol. Density functional theory studies. Chemical Physics, 250(2-3), 123-129. [Link]
- Raj, V., & Rajendran, N. (2016). Application of Infra-Red Spectroscopy In Corrosion Inhibition Studies. International Journal of Scientific Research, 3(4), 181-203.
- Johnson, L. M. (1959). Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. The Proceedings of the Iowa Academy of Science, 66(1), 235-241.
-
PubChem. (n.d.). 2-Nitrophenol. Retrieved February 24, 2026, from [Link]
-
Ash, T. J., et al. (2023). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Molecules, 28(2), 522. [Link]
-
Mahadevan, D., et al. (2012). Spectroscopic (FT-IR, FT-Raman and UV-vis) investigation and frontier molecular orbitals analysis on 3-methyl-2-nitrophenol using hybrid computational calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 87, 1-10. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 24, 2026, from [Link]
-
Ghasemi, J., et al. (2023). Rapid and Selective Sensing of 2,4,6-Trinitrophenol via a Nano-Plate Zn(II)-Based MOF Synthesized by Ultrasound Irradiation. Molecules, 28(17), 6401. [Link]
-
Le-Coz, G., & Martin, P. (2023). Exploring Resonance Raman Scattering with 4-Nitrophenol. Journal of Chemical Education, 100(2), 705-710. [Link]
-
NIST. (n.d.). Phenol, 4-nitro-. Retrieved February 24, 2026, from [Link]
- Indian Journal of Pure and Applied Physics. (2016). FTIR, FT-Raman spectra and DFT analysis of 3-methyl-4-nitrophenol. Indian Journal of Pure and Applied Physics, 54(4), 269-278.
-
SpectraBase. (n.d.). 4-Nitrophenol. Retrieved February 24, 2026, from [Link]
-
NIST. (n.d.). 3-Methyl-2-nitrophenol. Retrieved February 24, 2026, from [Link]
- The Analyst. (2000). Simultaneous determination of nitrobenzene and nitro-substituted phenols by differential pulse voltammetry and chemometrics. The Analyst, 125(5), 929-934.
- Smith, B. C. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy.
-
ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... Retrieved February 24, 2026, from [Link]
- JETIR. (2018). Vibrational and PED analysis of o-Nitro Phenol-a DFT Study. JETIR, 5(8), 650-658.
-
Win-Win Chemical. (n.d.). 92892-04-1 2,3,5-trimethyl-4-nitrophenol. Retrieved February 24, 2026, from [Link]
- Ash, T. J., et al. (2023).
- ATSDR. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
- Molecules. (2025).
- Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2014). Vibrational, DFT, thermal and dielectric studies on 3-nitrophenol-1,3,5-triazine-2,4,6-triamine (2/1). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 118, 869-880.
- Molecules. (2020).
-
EPA. (n.d.). 3,4,5-Trimethyl-2-nitrophenol - Chemical Details. Retrieved February 24, 2026, from [Link]
- JETIR. (2018). Vibrational and PED analysis of o-Nitro Phenol-a DFT Study. JETIR, 5(8).
- ResearchGate. (2015).
- Google Patents. (2015). Manufacture of 2,4,6-trimethylphenol.
- Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
- Acta Chemica Scandinavica. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica, 20, 1221-1224.
-
ChemSynthesis. (n.d.). 2,4,6-trimethylphenol. Retrieved February 24, 2026, from [Link]
-
ResearchGate. (n.d.). FTIR, FT-Raman spectra and DFT analysis of 3-methyl-4-nitrophenol. Retrieved February 24, 2026, from [Link]
- Molecules. (2022).
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HPLC method for purity analysis of 2-Nitro-3,5,6-trimethylphenol
An In-Depth Comparative Guide to HPLC Methodologies for Purity Analysis of 2-Nitro-3,5,6-trimethylphenol
In the landscape of pharmaceutical development and chemical manufacturing, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like this compound, which serves as a crucial building block, the presence of even trace-level impurities can have significant downstream consequences. Therefore, a robust, reliable, and well-characterized analytical method for purity assessment is indispensable.
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of this compound. We will move beyond a single, prescriptive protocol and instead explore several method variations, dissecting the scientific rationale behind the choice of stationary phases, mobile phase compositions, and elution modes. The objective is to empower researchers and drug development professionals to select and adapt the most suitable methodology for their specific analytical challenges, whether the priority is high-throughput screening, maximum resolution of critical impurities, or orthogonal verification.
The Analytical Challenge: Understanding the Analyte
This compound is a moderately polar, acidic compound. Its phenolic hydroxyl group (pKa ~7-8) and the aromatic nitro group are the primary chromophores, dictating its UV absorbance profile.[1] The key to a successful HPLC separation lies in controlling the analyte's ionization state and exploiting its hydrophobicity relative to potential impurities (e.g., isomers, starting materials, or degradation products). Reversed-phase (RP) HPLC is the technique of choice, where the analyte partitions between a nonpolar stationary phase and a polar mobile phase.[2][3]
General Workflow for Purity Analysis
The analytical process, from sample receipt to final data interpretation, follows a structured workflow. This ensures consistency, minimizes error, and provides a clear audit trail for every analysis performed.
Sources
Structural Dynamics and Crystallographic Comparative Analysis of 2-Nitro-3,5,6-trimethylphenol
Topic: Crystal Structure Characterization & Comparative Analysis of 2-Nitro-3,5,6-trimethylphenol Content Type: Publish Comparison Guide Audience: Researchers, Crystallographers, and Process Chemists.
Executive Summary: The Steric-Electronic Conflict
In the development of pharmaceutical intermediates—particularly precursors for Vitamin E (tocopherols)—This compound represents a critical structural case study. Unlike simple nitrophenols, this molecule exhibits a severe "steric-electronic conflict."
The 2-nitro group attempts to form a planar intramolecular hydrogen bond with the 1-hydroxyl group (the "Ortho Effect"). However, the bulky 3-methyl and 6-methyl groups exert significant steric pressure, potentially forcing the nitro group out of planarity. This guide compares the structural behavior of this compound against its non-methylated and para-substituted alternatives to aid in solid-state characterization and purification strategies.
Comparative Structural Analysis
This section objectively compares the target molecule with industry-standard benchmarks to predict solid-state behavior.
Table 1: Structural & Physicochemical Comparison
| Feature | Target: this compound | Alternative A: 2-Nitrophenol (Baseline) | Alternative B: 4-Nitrophenol (Inter-isomer) | Alternative C: 2,3,5-Trimethylphenol (Parent) |
| H-Bonding Motif | Intramolecular (Sterically Strained) | Intramolecular (Planar, Strong) | Intermolecular (Polymeric chains) | Intermolecular (Weak OH···OH) |
| Lattice Energy | Low to Medium (Discrete molecules) | Low (Volatile, steam distillable) | High (Strong lattice network) | Medium |
| Melting Point | ~50–80°C (Predicted*) | 44–45°C | 113–114°C | 93–94°C |
| Crystal Packing | Herringbone / Disordered | Pi-Stacked Columns | Layered Sheets | Herringbone |
| Solubility (Non-polar) | High (Lipophilic surface) | High | Low | High |
*Note: The melting point of the target is depressed relative to the parent trimethylphenol due to the intramolecular H-bond preventing network formation, but raised relative to 2-nitrophenol due to increased molecular weight.
Deep Dive: The "Buttressing Effect"
In 2-Nitrophenol (Alternative A), the nitro group is coplanar with the benzene ring, maximizing the O-H···O=N interaction.[1] In This compound , the methyl group at position 3 clashes with the nitro group.
-
Consequence: The nitro group may twist (dihedral angle > 0°).
-
Result: Weaker intramolecular H-bond
Higher potential for intermolecular interactions compared to pure 2-nitrophenol.
Experimental Protocol: Crystal Growth & Structure Solution
As exact unit cell data for this specific derivative is often proprietary or absent from open databases (CSD), the following self-validating protocol is designed to generate high-quality crystallographic data.
Phase 1: Crystal Growth Strategy (The "Anti-Solvent" Method)
Direct evaporation often fails due to the "oiling out" tendency of low-melting nitrophenols.
-
Dissolution: Dissolve 50 mg of this compound in 2 mL of Dichloromethane (DCM) .
-
Filtering: Pass through a 0.45 µm PTFE syringe filter to remove nucleation sites.
-
Layering: Carefully layer 4 mL of n-Hexane on top of the DCM solution in a narrow vial.
-
Incubation: Store at 4°C in the dark. The interface diffusion controls the supersaturation rate.
-
Why this works: The compound is soluble in DCM but insoluble in Hexane. Slow diffusion yields single prisms suitable for XRD.
-
Phase 2: Data Collection & Refinement
-
Instrument: Bruker D8 QUEST or equivalent (Mo-K\alpha radiation,
= 0.71073 Å). -
Temperature: 100 K (Mandatory).
-
Reasoning: Methyl groups at positions 3, 5, and 6 act as "rotors," causing significant thermal disorder at room temperature. Cooling freezes these rotations, allowing precise bond length determination.
-
Visualization of Structural Logic
The following diagram illustrates the decision pathway for characterizing the hydrogen bonding network, distinguishing between the Target and its Alternatives.
Caption: Structural logic flow determining the impact of steric hindrance on hydrogen bonding topology.
Experimental Workflow for Structure Solution
This workflow outlines the critical path from crude synthesis to final CIF (Crystallographic Information File) generation.
Caption: Step-by-step workflow for obtaining definitive crystal structure data.
References
-
PubChem. (2025).[2][3] 2,3,5-Trimethylphenol Compound Summary. National Library of Medicine. [Link]
-
Kovacs, A., et al. (2017). Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. MDPI Molecules. [Link]
-
NIST. (2024). Phenol, 2,3,6-trimethyl- Phase Change Data. NIST Chemistry WebBook, SRD 69.[4] [Link]
Sources
Precision Melting Point Determination of 2,3,5-Trimethyl-6-nitrophenol: Reference Standard Selection & Validation Guide
The following guide is structured as a high-level technical advisory for researchers and Quality Control (QC) professionals involved in the characterization of 2,3,5-Trimethyl-6-nitrophenol .
As this specific compound is an intermediate rather than a commercially ubiquitous Certified Reference Material (CRM), this guide addresses the critical challenge: How to select and validate the correct external reference standards to ensure accurate melting point (MP) determination of this analyte.
Executive Summary & Technical Context[1][2][3][4]
2,3,5-Trimethyl-6-nitrophenol (CAS: Not widely listed as commodity; specific nitration isomer) is a critical intermediate in the synthesis of heterocyclic bioactive compounds and antioxidants. Its melting point—experimentally observed between 77.0°C and 79.0°C —serves as the primary indicator of isomeric purity and the absence of unreacted 2,3,5-trimethylphenol precursor.
Because no dedicated CRM exists for this specific molecule, laboratories must rely on a Bracketing Strategy using Pharmacopeial Reference Standards. This guide compares the performance of three candidate standards—Vanillin , Biphenyl , and Naphthalene —to establish a validated calibration workflow for this analyte.
The Challenge: The "Blind Spot"
Most laboratory MP apparatuses are calibrated at wide intervals (e.g., 50°C, 100°C, 150°C). The target analyte melts at ~78°C. Relying on a standard at 50°C (Benzophenone) and 115°C (Acetanilide) leaves a 65°C gap, introducing non-linear thermal gradient errors.
Technical Profile: The Target Analyte
Before selecting a standard, we must define the thermal behavior of the target.
| Parameter | Specification | Source / Notes |
| Compound | 2,3,5-Trimethyl-6-nitrophenol | Nitration product of 2,3,5-trimethylphenol |
| Observed MP | 77.0 – 78.8 °C | Validated via synthesis literature [1] |
| Precursor MP | 93 – 95 °C | 2,3,5-Trimethylphenol [2] |
| Thermal Stability | Stable at MP | Decomposes >200°C (unlike p-nitrophenol) |
| Critical Impurity | Isomeric byproducts | Lower MP indicates dinitration or ortho-isomer contamination |
Comparative Analysis of Reference Standards
To validate the measurement of 2,3,5-Trimethyl-6-nitrophenol (78°C), we compare three "Alternative" standards used for calibration in this thermal zone.
Candidate A: Vanillin (USP/EP Reference Standard)
-
Role: Upper Bracket Calibrant
-
Verdict: Preferred Primary Standard
Candidate B: Biphenyl (Zone-Refined Standard)
-
Melting Point: 69 – 70 °C
-
Role: Lower Bracket Calibrant
-
Verdict: Essential Secondary Standard
Candidate C: Naphthalene (Industrial Standard)
-
Melting Point: 80.2 °C
-
Role: Alternative to Vanillin
-
Verdict: Not Recommended (Sublimation issues affect onset detection)
Performance Matrix: Selecting the Right Calibrant
| Feature | Vanillin (USP) | Biphenyl | Naphthalene |
| MP Proximity to Target | +4°C (Excellent) | -9°C (Good) | +2°C (Excellent) |
| Thermodynamic Stability | High | Moderate | Low (Sublimes) |
| Regulatory Acceptance | High (Pharmacopeial) | Medium (Reagent) | Low (Toxicity/Odor) |
| Detection Clarity | Sharp Meniscus | Clear Melt | Fogging (Sublimation) |
| Recommendation | Primary Choice | Required for Bracketing | Avoid |
Experimental Protocol: Validated Bracketing Workflow
Objective: Determine the MP of 2,3,5-Trimethyl-6-nitrophenol with ±0.3°C accuracy using a bracketing calibration.
Reagents & Equipment[2][3][12][13]
-
Analyte: 2,3,5-Trimethyl-6-nitrophenol (Dry, Desiccated).
-
Standard 1 (Low): Biphenyl (CRM Grade, 99.9%).
-
Standard 2 (High): Vanillin (USP Reference Standard).
-
Apparatus: Capillary Melting Point System (e.g., Mettler Toledo MP series or Büchi).
Step-by-Step Methodology
-
Preparation:
-
Grind the analyte and standards separately into fine powders.
-
Fill capillaries to a height of 3 mm. Compact via tapping (do not use vibration for nitrophenols to avoid segregation).
-
-
System Calibration (The Bracket):
-
Run Biphenyl . Set ramp rate to 1.0°C/min. Record
(Expected: 69.0°C). -
Run Vanillin . Set ramp rate to 1.0°C/min. Record
(Expected: 81.5°C). -
Validation Criteria: If observed values deviate > ±0.5°C from certificate, apply bias correction to the instrument.
-
-
Analyte Determination:
-
Insert 2,3,5-Trimethyl-6-nitrophenol capillary.
-
Fast Ramp: 10°C/min to 65°C.
-
Measurement Ramp: 1.0°C/min from 65°C to 85°C.
-
Detection: Record Clear Point (Meniscus formation).
-
-
Data Analysis:
-
The MP must fall between the validated Biphenyl and Vanillin points.
-
If MP < 76°C, significant solvent or precursor contamination is present.
-
Logic Visualization: Calibration Decision Tree
The following diagram illustrates the decision logic for selecting standards and validating the result.
Caption: Workflow for selecting Biphenyl and Vanillin as bracketing standards to validate the 78°C melting point of the target analyte.
References
- Saeed, A., Shaheen, U., & Bolte, M. (2010). Synthesis and Crystal Structure of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea. (Context: Synthesis of 2,3,5-trimethyl-6-nitrophenol intermediate). Journal of Chemical Crystallography. [Source Snippet 1.15]
-
Sigma-Aldrich. (2024).[4][5] Product Specification: 2,3,5-Trimethylphenol (CAS 697-82-5).[4][6][7][8] Retrieved from .
- United States Pharmacopeia (USP).
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Reagecon Diagnostics. (2024). Melting Point Standards: Vanillin and Phenacetin Specifications. Retrieved from .
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National Institute of Standards and Technology (NIST). 2,3,5-Trimethylphenol Phase Change Data. NIST Chemistry WebBook, SRD 69.[8] Retrieved from .
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